Technical Whitepaper: 2-(2-Propynyl)imidazole in Advanced Bioconjugation and Catalysis
Executive Summary In modern drug development and materials science, bifunctional molecular scaffolds are critical for building complex, targeted architectures. 2-(2-Propynyl)imidazole (also known as 2-(prop-2-yn-1-yl)-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, bifunctional molecular scaffolds are critical for building complex, targeted architectures. 2-(2-Propynyl)imidazole (also known as 2-(prop-2-yn-1-yl)-1H-imidazole) is a highly versatile building block that combines the coordination and hydrogen-bonding capabilities of an imidazole ring with the orthogonal reactivity of a terminal alkyne. This in-depth guide explores its physicochemical properties, its mechanistic utility as a dual-pharmacophore, and provides a self-validating experimental workflow for its application in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry.
Structural Identity and Physicochemical Profiling
Accurate physical characterization is the foundation of reproducible synthetic chemistry. 2-(2-Propynyl)imidazole features an unsubstituted imidazole nitrogen (N-H), which significantly alters its physical behavior compared to N-substituted analogs due to robust intermolecular hydrogen bonding.
Below is a synthesized data profile of its core properties, combining commercial registry data and computational extrapolations necessary for experimental design.
Property
Value
Source / Causality
Chemical Name
2-(2-Propynyl)imidazole
IUPAC Standard
CAS Number
2228371-02-4
Commercial Registry [1]
Molecular Formula
C₆H₆N₂
Structural
Molecular Weight
106.13 g/mol
Computed
SMILES String
C#CCC1=NC=CN1
Structural
Purity Standard
≥ 95.0% – 98.0%
Analytical grade (NMR/HPLC)[1]
Boiling Point
~260 °C (Predicted)
Elevated due to N-H hydrogen bonding networks
Density
~1.15 g/cm³ (Predicted)
Extrapolated from imidazole derivatives
FTIR Alkyne Marker
~2120 cm⁻¹
C≡C stretching vibration [2]
Mechanistic Causality: The Dual-Pharmacophore Advantage
The architectural brilliance of 2-(2-Propynyl)imidazole lies in its orthogonal functional groups, which allow it to act simultaneously as a structural anchor and a reactive warhead.
The Imidazole Core (Coordination & Bioactivity): The imidazole ring is a privileged scaffold in pharmacology, mimicking the side chain of histidine. It is capable of both donating and accepting hydrogen bonds, making it an excellent pharmacophore for interacting with biological targets (e.g., kinase active sites). Furthermore, the nitrogen lone pairs serve as potent ligands for transition metals. Recent studies have demonstrated that propargylimidazole derivatives are exceptional at stabilizing bimetallic nanoparticles (such as AuCu) for the catalytic reduction of nitroarenes, where the imidazole anchors the metal while the alkyne facilitates further functionalization .
The Terminal Alkyne (Orthogonal Reactivity): The propynyl group (-CH₂-C≡CH) provides a sterically unhindered terminal alkyne. In complex biological mixtures or polymer matrices, this alkyne is entirely bio-orthogonal. It will only react with azides under specific catalytic conditions (CuAAC), ensuring that bioconjugation occurs with 100% regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
To harness 2-(2-Propynyl)imidazole in materials science or drug discovery, researchers frequently conjugate it to azide-functionalized substrates (e.g., PEG-azide, silica nanoparticles, or biomolecules). The following protocol is engineered with explicit causality and features a self-validating analytical system to guarantee reaction success.
Phase 1: Reagent Preparation & Initiation
Step 1: Solvent Matrix Selection. Dissolve the azide-functionalized substrate (1.0 eq) and 2-(2-Propynyl)imidazole (1.2 eq) in a 1:1 (v/v) mixture of tert-butanol and water.
Causality: This specific biphasic solvent system is critical. The organic tert-butanol solvates the hydrophobic organic substrates, while the water ensures the solubility of the inorganic copper catalysts, creating a homogenous micro-environment for the reaction.
Step 2: In Situ Catalyst Generation. In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in deionized water. Add this dropwise to the main mixture.
Causality: Cu(I) is the active catalyst but is highly unstable and prone to oxidation. Sodium ascorbate acts as a mild reducing agent that continuously reduces inactive Cu(II) to active Cu(I) in situ. This prevents the oxidative homocoupling of the alkynes (Glaser coupling), which would otherwise consume the 2-(2-Propynyl)imidazole and ruin the yield.
Phase 2: Reaction & Purification
Step 3: Incubation. Stir the mixture vigorously at room temperature for 12–24 hours.
Step 4: Chelation-Driven Purification. Post-reaction, wash the crude product with a 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution during organic extraction (using ethyl acetate).
Causality: The newly formed triazole ring and the native imidazole ring are both strong metal coordinators. They will trap toxic copper ions. EDTA out-competes these rings, sequestering the copper and ensuring the final bioconjugate is heavy-metal-free—a mandatory requirement for downstream cellular assays.
Step 5: FTIR Spectroscopic Verification. Before proceeding to functional assays, subject the purified product to Fourier Transform Infrared (FTIR) spectroscopy.
System Validation: Unreacted 2-(2-Propynyl)imidazole exhibits a sharp, distinct peak at 2120 cm⁻¹ , corresponding to the terminal alkyne (C≡C) stretch. The complete disappearance of this 2120 cm⁻¹ peak in the product spectrum serves as an absolute, self-validating internal control. Its absence mathematically confirms 100% conversion of the alkyne into the triazole ring via the 1,3-dipolar cycloaddition, as validated in recent catalytic literature .
Pathway Visualization
The following diagram illustrates the catalytic cycle of the CuAAC reaction specifically utilizing the 2-(2-Propynyl)imidazole substrate.
Figure 1: CuAAC pathway utilizing 2-(2-Propynyl)imidazole for triazole formation.
References
Gholinejad, M., Bashirimousavi, S., & Sansano, J. M. (2024). "Novel magnetic bimetallic AuCu catalyst for reduction of nitroarenes and degradation of organic dyes." Scientific Reports, 14(1), 5852. Available at:[Link]
Accela ChemBio. "2-(2-Propynyl)imidazole Chemical Properties." Accela ChemBio Registry. Available at: [Link]
Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Propynyl)imidazole as a Cytochrome P450 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Critical Role of Cytochrome P450 in Drug Metabolism Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing monooxyg...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Cytochrome P450 in Drug Metabolism
Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing monooxygenases that are fundamental to the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[1] These enzymes, located primarily in the endoplasmic reticulum of hepatocytes, introduce polar groups into lipophilic molecules, facilitating their excretion.[1] Given their central role, the inhibition of CYP enzymes is a primary mechanism underlying drug-drug interactions (DDIs), which can lead to altered pharmacokinetic profiles, toxicity, or loss of therapeutic efficacy.[2] Understanding the precise mechanism of P450 inhibitors is therefore not an academic exercise, but a cornerstone of modern drug safety and development.
This guide provides a detailed examination of 2-(2-Propynyl)imidazole, a compound that exemplifies a sophisticated class of inhibitors that leverage a dual mechanism of action: initial reversible binding followed by irreversible, mechanism-based inactivation. We will dissect the fundamental P450 catalytic cycle, explore the distinct modes of enzyme inhibition, and elucidate the specific roles of the imidazole and propynyl moieties. Furthermore, we will provide field-proven, step-by-step experimental protocols required to characterize and quantify this inhibitory activity, offering a robust framework for its investigation in a drug discovery context.
The Foundational Engine: The Cytochrome P450 Catalytic Cycle
To comprehend inhibition, one must first master the mechanism being inhibited. The P450 catalytic cycle is a multi-step process that utilizes molecular oxygen and electrons from NADPH to oxidize a substrate (designated here as R-H).[3] The process is dependent on a partner enzyme, NADPH-cytochrome P450 reductase, to shuttle electrons from NADPH.[3]
The key steps are as follows:
Substrate Binding: The cycle begins when a substrate binds to the ferric (Fe³⁺) form of the P450 enzyme, displacing a water molecule from the heme iron's axial coordination position.[4]
First Electron Transfer: Substrate binding alters the redox potential of the heme iron, facilitating the transfer of the first electron from NADPH-P450 reductase, reducing the iron to its ferrous (Fe²⁺) state.[4]
Oxygen Binding: The ferrous enzyme rapidly binds molecular oxygen (O₂) to form a ferrous-dioxygen complex.
Second Electron Transfer: A second electron is introduced, either from NADPH-P450 reductase or cytochrome b5, to form a transient, highly reactive peroxo-ferric intermediate.[3]
Oxygen-Oxygen Bond Cleavage: This intermediate is rapidly protonated, leading to the cleavage of the O-O bond. One oxygen atom is released as a water molecule.
Formation of Compound I: The other oxygen atom remains, forming a potent oxidizing species known as Compound I (an oxyferryl species, Fe⁴⁺=O), which is responsible for the actual substrate oxidation.[3]
Substrate Oxidation: Compound I abstracts a hydrogen atom from the substrate, followed by an oxygen rebound mechanism to form the hydroxylated product (R-OH).[4]
Product Release: The oxidized product is released from the active site, and the enzyme returns to its initial ferric state, ready for another catalytic cycle.
Caption: The catalytic cycle of Cytochrome P450 monooxygenases.
Modes of Inhibition: From Reversible Encounters to Irreversible Destruction
P450 inhibition can be broadly categorized as reversible or irreversible, each with distinct kinetic signatures and clinical implications.[1]
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The enzyme's activity is restored upon removal of the inhibitor. This is often competitive, where the inhibitor and substrate compete for the same active site.[5] The potency is defined by the inhibition constant (Kᵢ).
Irreversible Inhibition / Mechanism-Based Inactivation (MBI): This is a more insidious form of inhibition. Here, the inhibitor initially binds to the enzyme as a substrate.[6] The enzyme begins its catalytic cycle, but in doing so, converts the inhibitor into a reactive metabolite.[7] This metabolite then covalently binds to the enzyme, either to the heme prosthetic group or an amino acid residue in the active site, leading to permanent inactivation.[1] Because the enzyme participates in its own destruction, this is often called "suicide inactivation."[8] Restoration of activity requires de novo synthesis of the enzyme, making MBI a particularly significant cause of clinical DDIs.[1]
The Dual-Mechanism of 2-(2-Propynyl)imidazole
2-(2-Propynyl)imidazole is a classic example of a mechanism-based inactivator. Its structure is ingeniously designed to exploit the P450 active site and catalytic machinery, leading to potent and irreversible inhibition. The mechanism is best understood by considering the distinct roles of its two key functional groups.
The Imidazole Moiety: The Reversible Anchor
The imidazole ring is a common motif in P450 inhibitors.[8] The basic nitrogen atom in the imidazole ring has a high affinity for the heme iron in the P450 active site, acting as a sixth ligand through a coordination bond.[9] This initial binding is a reversible, competitive interaction that positions the molecule favorably within the active site, effectively "anchoring" it for the subsequent inactivation step.[9]
The 2-Propynyl Group: The Irreversible Warhead
The terminal alkyne (acetylene) group is the "warhead" responsible for MBI.[3] Once the molecule is anchored in the active site, the P450 enzyme's powerful Compound I oxidizing species attempts to hydroxylate the propynyl group. Instead of a standard hydroxylation, the oxidation of the carbon-carbon triple bond generates a highly electrophilic and unstable ketene intermediate.[10][11]
This reactive ketene does not leave the active site. Instead, it immediately acylates a nearby nucleophile, forming a stable, covalent bond. This can occur via two primary pathways:
Heme Adduction: The ketene reacts with one of the nucleophilic nitrogen atoms of the heme's porphyrin ring. This permanently modifies the prosthetic group, leading to heme destruction and a loss of the characteristic P450 absorbance at 450 nm when complexed with carbon monoxide.[10][11]
Apoprotein Adduction: The ketene reacts with a nucleophilic amino acid residue (e.g., serine, cysteine, lysine) within the enzyme's active site.[11]
In both cases, the result is a covalently modified, catalytically inert enzyme.
Caption: Proposed MBI pathway for 2-(2-Propynyl)imidazole.
Experimental Characterization: A Validated Workflow
Characterizing a potential MBI like 2-(2-Propynyl)imidazole requires a systematic, multi-step experimental approach. The goal is to first identify time-dependent inhibition and then to quantify its kinetic parameters. The typical system used is human liver microsomes (HLMs), which contain a rich complement of P450 enzymes, or recombinant P450 enzymes for isoform-specific investigations.
Caption: A systematic workflow for identifying and characterizing MBIs.
Protocol 1: Determination of Reversible IC₅₀
Objective: To determine the concentration of 2-(2-Propynyl)imidazole required to inhibit 50% of a specific P450 enzyme's activity without pre-incubation, reflecting reversible inhibition.
Methodology:
Reagent Preparation:
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Prepare working solutions by serial dilution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
Prepare a solution of a P450-specific probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) at a concentration equal to its Kₘ.
Prepare a stock of NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).
Incubation Setup (in a 96-well plate):
To each well, add:
Incubation Buffer
Human Liver Microsomes (final concentration ~0.1-0.2 mg/mL)
A specific concentration of the inhibitor (or vehicle control).
Reaction Initiation:
Add the probe substrate to all wells.
Initiate the reaction by adding the NADPH regenerating system. This is a critical step; reactions are started with NADPH, not the inhibitor.
Incubation:
Incubate at 37°C for a short, pre-determined time (e.g., 5-10 minutes) where product formation is linear.
Reaction Termination:
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
Analysis:
Centrifuge the plate to pellet the protein.
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Objective: To determine if the inhibitory potency of 2-(2-Propynyl)imidazole increases with pre-incubation time in the presence of NADPH, which is the hallmark of an MBI.
Methodology:
This protocol is run in parallel for two conditions: "+NADPH" and "-NADPH".
Pre-incubation Phase:
Prepare two sets of incubation plates as in Protocol 1 (inhibitor serial dilutions, buffer, HLMs).
To the "+NADPH" plate, add the NADPH regenerating system. To the "-NADPH" plate, add buffer.
Pre-incubate both plates at 37°C for a defined period (e.g., 30 minutes).
Reaction Phase:
Following pre-incubation, add the P450 probe substrate to all wells of both plates to initiate the metabolic reaction.
Note: In some protocols, the pre-incubation mix is diluted into a second plate containing the probe substrate to minimize the concentration of the inhibitor during the reaction phase. This is the preferred method to avoid confounding reversible inhibition.
Incubation and Termination:
Incubate for the short, linear time (5-10 minutes) as in Protocol 1.
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
Analysis and Data Interpretation:
Analyze metabolite formation via LC-MS/MS for both plates.
Calculate the IC₅₀ value for both the "+NADPH" and "-NADPH" conditions.
A significant decrease (shift) in the IC₅₀ value in the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition, strongly suggesting mechanism-based inactivation.
Protocol 3: Determination of Inactivation Kinetic Parameters (K_I and k_inact)
Objective: To quantify the potency (K_I) and maximal rate (k_inact) of inactivation for a confirmed MBI.
Methodology:
Assay Setup:
This experiment involves multiple pre-incubation times and multiple inhibitor concentrations.
Prepare a matrix where rows represent different inhibitor concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2.5x, 5x K_I_apparent) and columns represent different pre-incubation times (e.g., 0, 5, 10, 15, 30 minutes).
Pre-incubation:
For each combination of inhibitor concentration and time, pre-incubate the inhibitor with HLMs and the NADPH regenerating system at 37°C.
Reaction Initiation and Measurement:
At the end of each pre-incubation period, take an aliquot and dilute it (e.g., 10-fold) into a reaction mixture containing the probe substrate to start the reaction.
Incubate for a short period (5-10 minutes) and terminate with acetonitrile.
Analysis:
Quantify metabolite formation for all samples using LC-MS/MS.
Step A: For each inhibitor concentration, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The negative slope of this line is the observed rate of inactivation (k_obs).
Step B: Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation:
k_obs = (k_inact * [I]) / (K_I + [I])
This non-linear regression analysis will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that produces half-maximal inactivation).[12]
Data Interpretation and Presentation
The kinetic parameters derived from these experiments are crucial for predicting the clinical risk of a DDI. A high k_inact and a low K_I indicate a more efficient and potent inactivator.
Illustrative Quantitative Data
Parameter
Value
Description
Reference
K_I
5.1 µM
Concentration of inhibitor for half-maximal inactivation.
2-(2-Propynyl)imidazole represents a sophisticated class of P450 inhibitors whose mechanism is a composite of reversible coordination and irreversible, mechanism-based inactivation. The imidazole ring serves as a high-affinity anchor to the heme iron, while the propynyl group acts as a suicide substrate, which, upon metabolic activation by the enzyme, forms a reactive ketene that covalently modifies and destroys the enzyme. This dual mechanism leads to potent, time-dependent, and permanent inhibition.
For drug development professionals, identifying such MBI potential early is critical. The experimental workflow detailed herein—progressing from initial IC₅₀ screening to TDI assays and finally to the determination of k_inact and K_I—provides a robust and validated pathway to characterize this risk. A thorough understanding of these mechanisms and the quantitative data describing them is paramount for predicting DDI liability and designing safer, more effective medicines.
References
Kent, U. M., Hollenberg, P. F. (2003). Mechanism-based inactivation of cytochrome P450 2B6 by a novel terminal acetylene inhibitor. Journal of Pharmacology and Experimental Therapeutics, 304(1), 138-145. Available at: [Link]
Ortiz de Montellano, P. R. (2001). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism and Disposition, 29(4 Pt 2), 561-566. Available at: [Link]
Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]
Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Research in Toxicology, 20(3), 316-330. Available at: [Link]
Hutzler, J. M., Melton, R. J., Rumsey, J. M., Schnute, M. E., Locuson, C. W., & Wienkers, L. C. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology, 19(12), 1650-1659. Available at: [Link]
Palamanda, J. R., et al. (2001). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 38(9), 1597-1604. Available at: [Link]
Mirzaei, M. S., Ivanov, M. V., Taherpour, A. A., & Mirzaei, S. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology, 34(5), 1245-1266. Available at: [Link]
Foti, R. S., & Dalvie, D. K. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 8(5), 379-407. Available at: [Link]
Al-Awady, M. J. (2017). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. ResearchGate. Available at: [Link]
Galetin, A., Houston, J. B. (2001). Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. Drug Metabolism and Disposition, 29(4 Pt 1), 478-485. Available at: [Link]
Khojasteh, S. C., et al. (2015). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. Frontiers in Pharmacology, 6, 1-10. Available at: [Link]
Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Journal of Biological Chemistry, 296, 100205. Available at: [Link]
Seibert, C., & Maurer, M. (2009). Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values. Journal of Biomolecular Screening, 14(8), 996-1003. Available at: [Link]
Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. Available at: [Link]
Guengerich, F. P. (2015). Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions. Drug Metabolism and Disposition, 43(2), 263-275. Available at: [Link]
Haupt, L. J., Kazmi, F., & Parkinson, A. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Semantic Scholar. Available at: [Link]
Thapa, D., et al. (2017). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Journal of Pharmaceutical Research International, 1-17. Available at: [Link]
Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. Available at: [Link]
Al-Dosari, D. S., et al. (2021). Mechanisms of CYP450 Inhibition. Encyclopedia.pub. Available at: [Link]
Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]
Haupt, L. J., et al. (2022). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. ResearchGate. Available at: [Link]
2-Propargylimidazole Scaffolds: SAR & Mechanistic Applications in Drug Discovery
The following technical guide details the Structure-Activity Relationship (SAR) and mechanistic applications of 2-Propargylimidazole and its N-substituted analogs. Executive Summary The 2-Propargylimidazole scaffold (oft...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the Structure-Activity Relationship (SAR) and mechanistic applications of 2-Propargylimidazole and its N-substituted analogs.
Executive Summary
The 2-Propargylimidazole scaffold (often structurally realized as 1-(2-propynyl)imidazole or N-propargylimidazole ) represents a critical class of mechanism-based inactivators (suicide substrates) in medicinal chemistry. Its primary utility lies in the targeted inhibition of heme-dependent enzymes, particularly the Cytochrome P450 (CYP) superfamily and flavin-dependent amine oxidases (e.g., LSD1/KDM1A ).
The pharmacophore operates via a "one-two punch" mechanism:
Reversible Binding: The imidazole nitrogen (N3) coordinates to the heme iron or active site cofactor.
Irreversible Inactivation: The propargyl (alkyne) group is catalytically processed into a reactive species (ketene/radical), which covalently modifies the enzyme's prosthetic group (heme porphyrin or FAD), leading to permanent inactivation.
This guide dissects the structural requirements for potency, the electronic factors governing selectivity, and the protocols for synthesis and kinetic characterization.
Core Architecture & Nomenclature
To ensure precision, we must distinguish between the two primary regioisomers. While "2-propargyl" loosely refers to the prop-2-ynyl group, the attachment point on the imidazole ring dictates biological function.
Feature
N-Propargyl (1-Propargyl)
C-Propargyl (2-Propargyl)
Structure
Propargyl group attached to Nitrogen (N1).
Propargyl group attached to Carbon (C2).
Primary Target
Heme-dependent enzymes (P450s), MAO.
Histamine H3 receptors, specific metalloenzymes.
Mechanism
Heme coordination + N-alkylation of porphyrin.
Steric occlusion, hydrophobic interaction.
Key Role
Suicide Inhibitor (Warhead)
Competitive Inhibitor / Scaffold
Note: This guide focuses on the N-propargyl scaffold due to its dominance in mechanism-based drug design, while addressing C2-substitution as a selectivity filter.
Mechanistic Basis: The "Suicide" Warhead
The potency of propargylimidazoles stems from their ability to hijack the catalytic cycle of the target enzyme.
Mechanism of Action (MOA)
Binding: The neutral imidazole N3 binds to the ferric (
) heme iron, displacing the native water molecule (Type II binding spectrum).
Activation: The enzyme attempts to oxidize the propargyl moiety.
Adduct Formation: The terminal alkyne is oxidized to a reactive radical or ketene intermediate. This species does not leave the active site but instead alkylates a pyrrole nitrogen on the heme porphyrin ring (N-alkylation), destroying the cofactor.
Visualization: Heme Inactivation Pathway
The following diagram illustrates the catalytic inactivation of Cytochrome P450 by N-propargylimidazole.
Caption: Kinetic pathway of mechanism-based inactivation. The partition ratio determines how many turnover events occur before lethal alkylation.
Structure-Activity Relationship (SAR) Deep Dive
Region A: The Propargyl Warhead
The alkyne moiety is the business end of the molecule.
Terminal Alkyne (
): Essential for maximum inactivation efficiency. The terminal hydrogen allows for the formation of the specific radical species required for N-alkylation of the heme.
Internal Alkyne (
): Substitution at the terminal position (e.g., methyl) often drastically reduces (rate of inactivation) due to steric hindrance and altered radical stability.
Chain Length: The methylene spacer (
) between the imidazole and the alkyne is optimal. Extending this to ethylene () usually abolishes heme coordination geometry.
Region B: The Imidazole Core
The imidazole ring serves as the "anchor" to the heme iron.
N1-Substitution: The site of the propargyl attachment. Must be N1 for P450 targeting to orient the alkyne towards the porphyrin nitrogens.
C2-Substitution (Selectivity Filter):
Small Groups (Me, Et): Introduction of a methyl group at C2 (2-methyl-1-propargylimidazole) often increases selectivity for specific P450 isoforms (e.g., CYP2B vs CYP1A) by introducing steric clashes with active site residues.
Bulky Groups (Ph): Large groups at C2 can abolish activity by preventing the N3 nitrogen from reaching the heme iron.
C4/C5-Substitution: Often tolerated and used to tune lipophilicity (
) or introduce secondary binding interactions (e.g., H-bonds) with the protein backbone.
Region C: The Linker & Tail
Modifying the "tail" attached to the imidazole (if any) or the propargyl group itself (rarely) drives isozyme selectivity.
Lipophilicity: Increasing the lipophilicity of the C4/C5 substituents generally increases affinity (
) for P450s, as the active sites are hydrophobic access channels.
Electronic Effects: Electron-donating groups on the imidazole ring increase the basicity of N3, potentially strengthening the Fe-N bond, but may also alter the oxidation potential of the alkyne.
) with varying concentrations of inhibitor () in buffer (pH 7.4) in the presence of NADPH ().
Time Points: At defined intervals (
min), remove an aliquot.
Activity Check: Dilute the aliquot 10-fold into a secondary reaction mixture containing a saturating concentration of a probe substrate (e.g., Ethoxyresorufin).
Measurement: Measure the residual enzyme activity (velocity).
Analysis: Plot
vs. Pre-incubation Time.
Result: Linear pseudo-first-order decay indicates irreversible inactivation.
Calculation: Plot the observed rate constants (
) vs. [Inhibitor] to derive (concentration at half-max inactivation rate) and (max inactivation rate).
Case Studies & Applications
Aromatase Inhibitors (Breast Cancer)
Derivatives of propargylimidazole have been explored as aromatase (CYP19) inhibitors. The imidazole coordinates the heme iron of aromatase, while the propargyl group mimics the substrate (androstenedione) and covalently locks the enzyme, preventing estrogen biosynthesis.
Key Insight: C2-substitution is often avoided here to maximize affinity for the tight heme pocket of aromatase.
Histone Demethylase (LSD1) Inhibitors
While cyclopropylamines are the classic LSD1 warheads, N-propargyl analogs act as FAD-directed inactivators.
Mechanism:[1][2] The propargyl group forms a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor at the N5 position, blocking the demethylation of Histone H3.
References
Mechanism of P450 Inactivation: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). "Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates." Journal of Biological Chemistry. Link
Propargylamines as HDAC/LSD1 Inhibitors: Binda, C., et al. (2010). "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as LSD1 Inhibitors." Journal of the American Chemical Society. Link
Synthesis of Propargylimidazoles: Sharma, A., et al. (2014). "Synthesis and antimicrobial activity of some new 1-substituted imidazole derivatives." Arabian Journal of Chemistry. Link
Heme Adduct Characterization: Correia, M. A., et al. (1995). "Cytochrome P450 turnover: Structure and function." FASEB Journal. Link
General SAR of Imidazole P450 Inhibitors: Hettiarachchi, B., et al. (2006). "Structure-activity relationships of imidazole-based CYP26A1 inhibitors." Journal of Medicinal Chemistry. Link
Technical Guide: Binding Affinity of Propynyl Imidazoles to Heme Iron
Executive Summary This technical guide details the physicochemical mechanisms and experimental protocols for characterizing the binding affinity of propynyl imidazoles to heme iron (protoporphyrin IX). Propynyl imidazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the physicochemical mechanisms and experimental protocols for characterizing the binding affinity of propynyl imidazoles to heme iron (protoporphyrin IX). Propynyl imidazoles represent a critical pharmacophore in medicinal chemistry, particularly in the design of cytochrome P450 (CYP) inhibitors and antifungal agents. Their binding is characterized by a "Type II" interaction, where the imidazole nitrogen coordinates axially to the heme iron, while the propynyl tail exploits hydrophobic pockets to enhance specificity and residence time.
Part 1: Mechanistic Principles
Coordination Chemistry
The primary driver of affinity is the
-donor capacity of the imidazole N3 (unprotonated nitrogen) to the heme iron () in the enzyme's active site.
Resting State: The heme iron typically exists in a low-spin hexacoordinate state with a water molecule as the distal axial ligand.
Displacement: The propynyl imidazole enters the active site; the imidazole nitrogen displaces the aquo ligand.
Electronic Effect: This coordination creates a low-spin nitrogen-iron complex. The field strength of the imidazole nitrogen is greater than that of water, causing a red shift in the Soret band absorption.
The Role of the Propynyl Group
While the imidazole ring anchors the molecule to the iron, the propynyl group (
) acts as a "selectivity filter."
Steric Rigidity: Unlike a flexible propyl chain, the linear geometry of the alkyne reduces entropic penalties upon binding. It fits into narrow hydrophobic channels often found in CYP active sites (e.g., CYP51, CYP19A1).
-Electron Density: The alkyne triple bond can engage in weak - T-shaped interactions with aromatic residues (Phe, Tyr) in the access channel, further stabilizing the complex.
Visualization: Binding Mechanism
The following diagram illustrates the transition from the resting state to the bound state.
Caption: Kinetic pathway of propynyl imidazole binding to heme iron, resulting in the characteristic Type II low-spin complex.
Part 2: Experimental Protocols
Protocol A: UV-Vis Difference Spectroscopy
This is the gold standard for determining the dissociation constant (
) for heme-ligand interactions. It relies on the spectral shift caused by the change in the iron's spin state and coordination environment.
Reagents & Setup
Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid buffers with strong amine groups (e.g., Tris) that can compete for the heme iron.
Enzyme: Purified Heme Protein (Target concentration: 0.5 – 1.0
M).
Ligand Stock: Propynyl imidazole dissolved in DMSO. Final DMSO concentration must remain <1% to prevent solvent-induced spin state changes.
Step-by-Step Methodology
Baseline Correction: Place 1 mL of protein solution in both the Sample and Reference cuvettes. Record a baseline (350–500 nm).
Titration (Sample): Add the ligand to the Sample cuvette in small increments (e.g., 0.5
L).
Compensation (Reference): Add an equal volume of pure solvent (DMSO) to the Reference cuvette. Crucial: This subtracts the solvent effect and dilution artifacts.
Recording: Mix gently and record the difference spectrum after each addition.
Endpoint: Continue until the spectral change saturates (no further increase in peak/trough intensity).
ITC measures the heat released or absorbed during binding, providing thermodynamic parameters (
, , ) directly.
Cell: Load the protein solution (10–20
M) into the sample cell.
Syringe: Load the ligand (100–200
M) into the injection syringe.
Titration: Perform 20–30 injections (2
L each) at constant temperature (25°C).
Analysis: Integrate heat spikes and fit to a "One Set of Sites" model.
Visualization: Spectral Titration Workflow
Caption: Step-by-step workflow for UV-Vis difference spectroscopy to determine binding affinity.
Part 3: Data Analysis & Interpretation
Spectral Characteristics (Type II)
Propynyl imidazoles typically induce a Type II difference spectrum.
Feature
Wavelength ()
Physical Meaning
Peak (Max)
425 – 435 nm
Formation of low-spin Nitrogen-Fe complex.
Trough (Min)
390 – 410 nm
Loss of the high-spin Aquo-Fe complex.
Isosbestic Point
~418 nm
Indicates a clean two-state transition (Bound vs. Free).
Calculation of
For reversible binding, plot the difference in absorbance (
) against the free ligand concentration .
The Morrison Equation (Tight Binding):
When
is close to the enzyme concentration , the standard hyperbolic equation fails because ligand depletion is significant. Use the Morrison equation:
: Total enzyme concentration.
: Total ligand added.
: Maximal absorbance change at saturation.
Part 4: Structure-Activity Relationships (SAR)[1]
The "propynyl" moiety offers distinct advantages over saturated alkyl chains (like propyl) or bulkier aromatics.
Linearity vs. Entropy: The propynyl group is linear (
bond angle). This minimizes the entropic cost of fitting into the narrow access channels of heme proteins, unlike flexible alkyl chains which must lose conformational degrees of freedom to bind.
Electronic Modulation: The alkyne group is electron-withdrawing relative to an alkyl group. This slightly reduces the
of the imidazole nitrogen, potentially optimizing the balance between binding affinity (at the iron) and release (turnover), although the N-Fe bond strength remains the dominant factor.
Inactivation Potential: In some contexts, the propynyl group can act as a suicide substrate. If the heme iron catalyzes an oxidation of the alkyne, it can form a reactive ketene intermediate that covalently modifies the porphyrin ring or protein backbone, leading to irreversible inhibition (infinite affinity).
References
Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex
Source: NCBI / PMC
URL:[Link]
Visible Spectra of Type II Cytochrome P450-Drug Complexes
Source: ResearchGate
URL:[1][2][3][4][5][Link]
Binding of azole drugs to heme: A combined MS/MS and computational approach
Source: ResearchGate
URL:[1][2][3][4][5][Link]
Spectral Analyses of Cytochromes P450
Source: Springer Nature Experiments
URL:[Link]
Resolution of multiple substrate binding sites in cytochrome P450 3A4
Source: NCBI / PMC
URL:[Link]
1-Propargylimidazole vs. 2-Propargylimidazole: A Technical Guide
This guide details the structural, synthetic, and functional divergences between 1-propargylimidazole and 2-propargylimidazole .[1] While sharing the same molecular formula ( ), these isomers exhibit fundamentally differ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural, synthetic, and functional divergences between 1-propargylimidazole and 2-propargylimidazole .[1] While sharing the same molecular formula (
), these isomers exhibit fundamentally different chemical behaviors, necessitating distinct handling in drug discovery and materials science workflows.[1]
Executive Summary
1-Propargylimidazole (1-PI): The kinetic product of alkylation.[1] It is a monofunctional base used extensively as a "Click Chemistry" handle and a corrosion inhibitor. It lacks an acidic ring proton.
2-Propargylimidazole (2-PI): The thermodynamic or chemically engineered product.[1] It is amphoteric (possessing both acidic and basic properties) due to the free N-H bond. Its synthesis requires protecting-group strategies, making it less accessible but valuable for specific structure-activity relationship (SAR) studies where C2-substitution is critical.[1]
Structural & Physicochemical Properties
The core difference lies in the attachment point of the propargyl group (
), which dictates the electronic environment of the imidazole ring.
Susceptible to propargyl-allene isomerization under strong base.[1]
*EWG = Electron Withdrawing Group
Tautomerism in 2-PI
Unlike 1-PI, the 2-isomer exists in dynamic equilibrium.[1] In solution, the proton shuttles between N1 and N3. This means 2-propargylimidazole is chemically equivalent to 4(5)-propargylimidazole only if the propargyl group were at position 4.[1] Since it is at C2, the tautomerism simply flips the molecule's orientation, but the chemical environment remains C2-substituted.
Synthesis Protocols
The synthesis of these two isomers requires completely different workflows. 1-PI is a direct "one-pot" synthesis, whereas 2-PI requires a multi-step "protection-lithiation-deprotection" sequence to prevent N-alkylation.[1]
and stir for 30 min at RT to generate the imidazolide anion.
Add propargyl bromide dropwise at 0°C (exothermic).[1]
Stir at RT for 4–12 hours.
Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine (critical to remove DMF).[1] Dry over
and concentrate.
Yield: Typically 85–95%.
Note: No protecting group is needed because N-alkylation is the kinetically favored pathway.
Protocol: Synthesis of 2-Propargylimidazole
Mechanism: C2-Lithiation.[1] Direct reaction of imidazole with electrophiles yields N-substituted products. To hit C2, one must block the Nitrogen and use a strong base to deprotonate C2.
Step 1: Protection. React imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH to form 1-SEM-imidazole .[1]
Step 2: Lithiation.
Dissolve 1-SEM-imidazole in dry THF under Argon.[1]
Cool to -78°C (Dry ice/acetone bath).
Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30–60 mins. The C2-proton is removed, forming the C2-lithio species.
Step 3: Alkylation.
Add propargyl bromide (1.2 eq) dissolved in THF slowly.
Allow to warm to RT overnight.
Step 4: Deprotection.
Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF or dilute HCl/Ethanol to remove the SEM group.
Workup: Neutralize, extract with DCM, and purify via column chromatography.
Yield: Typically 40–60% (overall).
Applications & Performance
Corrosion Inhibition
Both isomers are effective corrosion inhibitors for copper and mild steel in acidic media (HCl), but they function differently.[1]
1-PI (N-substituted): Adsorbs via the N3 lone pair and the
-electrons of the alkyne and imidazole ring. It forms a flat "blanket" on the metal surface.
2-PI (C-substituted): Can adsorb via N3, but the free N1-H allows for hydrogen bonding with surface oxides or other inhibitor molecules, potentially forming a thicker, more cross-linked protective film.[1] However, in highly acidic media, the N3 protonates, and the molecule exists as a cation.
Drug Discovery & Click Chemistry
1-PI as a Scaffold: Widely used to synthesize triazole-linked imidazole drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The resulting 1,4-disubstituted triazole mimics a peptide bond.
2-PI as a Pharmacophore: The C2-position is critical for interactions with heme iron in Cytochrome P450 enzymes .
Mechanism:[1][2][3][4] The N3 of imidazole coordinates to the Heme Iron. Substituents at C2 (like the propargyl group) provide steric bulk that can dictate selectivity for specific CYP isoforms (e.g., CYP3A4 vs CYP2D6).[1]
Bioactivity:[1][3][4][5] 2-substituted imidazoles often show different metabolic stability compared to 1-substituted analogs because the N1-H is available for Phase II conjugation (glucuronidation).[1]
Analytical Identification (NMR)
Distinguishing these isomers is straightforward using
NMR.
Isomer
Key NMR Signal (DMSO-)
Description
1-Propargyl
7.6 - 7.8 ppm (1H, s)
C2-H is present. This proton is distinctively downfield and sharp.[1]
Technical Guide: Toxicology, Synthesis, and Safety Profile of 2-(2-Propynyl)imidazole
Executive Summary 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) is a specialized heterocyclic compound primarily utilized in medicinal chemistry as a fragment for "click" chemistry and, more critically, as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) is a specialized heterocyclic compound primarily utilized in medicinal chemistry as a fragment for "click" chemistry and, more critically, as a mechanism-based inactivator (MBI) of cytochrome P450 enzymes.
While its isomer, 1-(2-propynyl)imidazole (N-propargylimidazole), is a widely documented P450 inhibitor, the C2-substituted variant—2-(2-Propynyl)imidazole —presents a unique pharmacological profile. Its structural design combines the heme-coordinating capacity of the imidazole ring with the latent reactivity of the propargyl (alkyne) moiety. Upon metabolic activation, this compound functions as a "suicide substrate," covalently modifying the prosthetic heme group and irreversibly inhibiting the enzyme.
This guide provides a comprehensive technical analysis of its chemical identity, synthesis, toxicological mechanism, and safety handling (SDS), designed for professionals handling this research chemical.
Imidazole ring substituted at C2 with a propargyl group ()
Physical State
Viscous oil or low-melting solid (hygroscopic)
Solubility
Soluble in DMSO, Methanol, Ethanol, Chloroform; sparingly soluble in water
Acidity ()
Imidazole ring (conjugate acid); Propargyl proton
Technical Note on Isomerism:
Researchers must distinguish between 2-(2-Propynyl)imidazole (C2-substituted) and 1-(2-Propynyl)imidazole (N1-substituted). The N1-isomer is formed via direct alkylation of imidazole, whereas the C2-isomer requires specific synthetic protection-deprotection strategies. The biological activity differs significantly due to the orientation of the alkyne relative to the imidazole nitrogen lone pair.
Synthesis & Preparation Protocol
Direct alkylation of imidazole with propargyl bromide predominantly yields the N-alkylated product (1-propargylimidazole). To selectively synthesize 2-(2-Propynyl)imidazole , a C2-lithiation strategy is required.
Protocol: C2-Selective Alkylation
Protection: Protect the N1-position of imidazole using a group stable to strong bases but removable under mild conditions (e.g., SEM: [2-(Trimethylsilyl)ethoxy]methyl).
Deprotection: Remove the SEM group to yield the free base.
Reagents: TBAF (Tetra-n-butylammonium fluoride) or dilute HCl.
Workflow Visualization (Graphviz)
Caption: Selective synthesis pathway for 2-(2-Propynyl)imidazole via C2-lithiation and protection strategy.
Toxicology & Mechanism of Action
The primary toxicological concern for 2-(2-Propynyl)imidazole is its activity as a Mechanism-Based Inactivator (MBI) of cytochrome P450 enzymes. This interaction defines its "toxicity" in a pharmacological context (drug-drug interactions) and its biological hazard profile.
Mechanism: Suicide Inhibition
The compound utilizes a "one-two punch" mechanism to inactivate P450 enzymes:
Type II Binding (Reversible): The
nitrogen of the imidazole ring coordinates directly to the heme iron () of the P450 enzyme. This blocks the active site and prevents substrate metabolism (competitive inhibition).
Metabolic Activation (Irreversible): The P450 enzyme attempts to oxidize the propargyl side chain. The terminal alkyne (
) is oxidized to a highly reactive intermediate (likely a ketene or oxirene).
Heme Alkylation: This reactive species covalently binds to the pyrrole nitrogen of the heme porphyrin ring. This destroys the heme, rendering the enzyme catalytically dead.
Pathway Visualization
Caption: Mechanism of P450 inactivation: From reversible binding to irreversible heme destruction.
Toxicological Endpoints
Acute Toxicity: Likely moderate (Category 4) based on imidazole class data.
(Oral, Rat) estimated at 500–1000 mg/kg.
Skin/Eye Corrosion: Imidazoles are bases (
).[8] The free base is corrosive to eyes (Category 1) and irritating to skin (Category 2).
Genotoxicity: The propargyl group is a potential alkylating agent. While specific data for this isomer is limited, alkynes can exhibit weak mutagenicity in Ames tests if metabolically activated.
Target Organ Toxicity: Liver (due to P450 inactivation and heme depletion).
Safety Data Sheet (SDS) - Research Compound Profile
Hazard Classification (GHS):
Signal Word: DANGER
Pictograms: Corrosive (GHS05), Exclamation Mark (GHS07), Health Hazard (GHS08).
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral)
4
H302: Harmful if swallowed.
Skin Corrosion/Irritation
1B
H314: Causes severe skin burns and eye damage.[9][10]
H361: Suspected of damaging fertility or the unborn child (Class effect).[10]
Handling & Storage
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The terminal alkyne is sensitive to oxidation and polymerization. Hygroscopic.
PPE: Wear nitrile gloves (double gloving recommended), chemical safety goggles, and a lab coat. Use only in a chemical fume hood.[7]
Incompatibility: Strong oxidizing agents (risk of explosion with alkynes), strong acids, copper/silver salts (forms explosive acetylides).
First Aid Measures
Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[7][10][11] Seek immediate medical attention.
Skin Contact: Wash with soap and water. If burning persists, seek medical aid.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]
Experimental Protocol:
Determination
To validate the potency of 2-(2-Propynyl)imidazole as a P450 inactivator, the following incubation protocol is recommended.
Objective: Determine the inactivation rate constant (
) and inhibitor affinity ().
Reagents:
Human Liver Microsomes (HLM) or Recombinant CYP enzyme (e.g., CYP3A4).
Probe Substrate (e.g., Midazolam or Testosterone).
NADPH regenerating system.
2-(2-Propynyl)imidazole (Stock in MeOH/DMSO).
Procedure:
Pre-Incubation: Prepare reaction mixtures containing HLM (1 mg/mL) and varying concentrations of 2-(2-Propynyl)imidazole (0, 1, 5, 10, 25, 50
) in phosphate buffer (pH 7.4).
Initiation: Add NADPH to initiate the inactivation reaction.
Time Points: At varying pre-incubation times (
min), remove an aliquot.
Dilution: Dilute the aliquot 10-fold into a secondary incubation mixture containing the Probe Substrate (at
) and NADPH.
Activity Assay: Allow the secondary reaction to proceed for 5-10 minutes, then quench with Acetonitrile.
Analysis: Quantify the metabolite of the probe substrate via LC-MS/MS.
Calculation: Plot the natural log of remaining activity vs. pre-incubation time to get the observed rate (
). Plot vs. to determine and .
References
Mechanism of P450 Inactivation by Acetylenes
Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry.
Synthesis of C2-Substituted Imidazoles
Shapiro, G., & Gomez-Lor, B. (1994). Lithiation of 1-(diethoxymethyl)imidazole: A direct route to 2-substituted imidazoles. Journal of Organic Chemistry.
Imidazole Toxicology (General Class Effects)
ECHA Registration Dossier. Imidazole: Toxicological information.[3][7][9][10] European Chemicals Agency.
Propargyl-mediated Heme Alkylation
Correia, M. A., et al. (1995). Cytochrome P450 turnover: Suicide inactivation and degradation. FASEB Journal.
Chemical Identity (2-Propyl vs 2-Propynyl)
PubChem Database. Compound Summary for Imidazole Derivatives. National Library of Medicine.
Navigating the Metabolic Landscape of Alkyne-Substituted Imidazoles
Executive Summary The incorporation of alkyne moieties into imidazole-based pharmacophores represents a high-risk, high-reward strategy in medicinal chemistry. While the imidazole ring often serves as a crucial hydrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of alkyne moieties into imidazole-based pharmacophores represents a high-risk, high-reward strategy in medicinal chemistry. While the imidazole ring often serves as a crucial hydrogen bond acceptor or heme-coordinating motif (e.g., in CYP51 inhibitors), the addition of an alkyne group can dramatically alter physicochemical properties and potency. However, this combination introduces a specific metabolic liability: Mechanism-Based Inhibition (MBI) .
This guide dissects the metabolic fate of alkyne-substituted imidazoles, detailing the transition from reversible binding to irreversible heme alkylation. It provides a self-validating experimental framework to assess stability and actionable SAR (Structure-Activity Relationship) strategies to mitigate metabolic risks.
Mechanistic Deep Dive: The "Suicide" Liability
To engineer stability, one must first understand the mechanism of instability. Alkyne-substituted imidazoles interact with Cytochrome P450 (CYP) enzymes through a dual mechanism:
The Anchor: Imidazole Coordination
The imidazole ring acts as a Type II ligand. The
hybridized nitrogen possesses a lone pair that coordinates axially to the heme iron () of the CYP enzyme.
Effect: This binding is typically reversible. It positions the molecule within the active site, effectively "anchoring" the substrate.
The Warhead: Alkyne Oxidation
Once anchored, if the alkyne substituent is positioned near the heme iron-oxo species (Compound I), it undergoes oxidation. Unlike standard hydroxylation, the oxidation of the carbon-carbon triple bond generates highly reactive species.
The Lethal Pathway:
Oxirene Formation: CYP-mediated oxygen transfer to the triple bond forms an unsaturated epoxide, the oxirene . This species is extremely unstable (anti-aromatic character).
Ketene Rearrangement: The oxirene rapidly rearranges into a ketene intermediate.
Covalent Adduction (MBI): The electrophilic ketene can react with nucleophilic residues on the CYP apoprotein or, more critically, alkylate the pyrrole nitrogen of the heme porphyrin ring.
The following diagram illustrates the bifurcation between safe clearance (hydration) and irreversible inhibition (heme alkylation).
Figure 1: The metabolic bifurcation of alkyne moieties. The formation of the ketene intermediate is the critical gateway to mechanism-based inhibition (MBI).
Strategic Molecular Design (SAR)
When MBI is detected, the following structural modifications can restore metabolic stability without necessarily sacrificing potency.
Steric Occlusion (The "Bumper" Strategy)
Placing bulky groups (e.g., methyl, chloro) on the imidazole ring adjacent to the alkyne can prevent the triple bond from approaching the heme iron, forcing the molecule to adopt a binding mode that favors N-coordination over alkyne oxidation.
Internalization vs. Terminal Alkynes
Terminal alkynes (
) are significantly more prone to forming reactive acetylides and ketenes than internal alkynes ().
Action: Methylate the terminal alkyne. This blocks the formation of the terminal acetylide and sterically hinders the formation of the oxirene.
Bioisosteric Replacement
If the alkyne is purely structural (a rigid spacer), replace it with safer bioisosteres.
Feature
Alkyne-Substituted Imidazole
Nitrile-Substituted Imidazole
Internal Alkyne Derivative
Geometry
Linear ()
Linear ()
Linear ()
Metabolic Risk
High (MBI, Heme alkylation)
Low (Hydrolysis to amide)
Moderate (Slower oxidation)
CYP Inhibition
Irreversible (Time-dependent)
Reversible
Reversible/Quasi-irreversible
Synthetic Utility
"Click" chemistry handle
H-bond acceptor
Rigid spacer
Experimental Protocols
To validate the stability and safety of these compounds, a standard
assay is insufficient. You must screen for time-dependent inhibition (TDI).
Protocol A: Microsomal Stability (Determination of
)
This assay establishes the baseline clearance rate.
Reagents:
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
Pre-incubation: Mix 0.5 mg/mL microsomes with test compound (1
M) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
Initiation: Add NADPH regenerating system.
Sampling: At
min, remove 50 L aliquots.
Quench: Immediately dispense into 150
L ice-cold Quench Solution. Centrifuge at 4,000 rpm for 20 min.
Figure 2: Decision tree for evaluating alkyne-imidazole metabolic safety. Note that stability alone does not rule out MBI; the IC50 shift is the gold standard for safety.
References
Mechanism-based inhibition of mouse P4502b-10 by selected arylalkynes.
Source: PubMed (NIH)
URL:[Link]
Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation.
Source: PubMed Central (PMC)
URL:[Link]
Synthesis of 2-(2-Propynyl)imidazole from imidazole and propargyl bromide
This Application Note is designed for researchers and drug development professionals requiring the regioselective synthesis of 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole). Executive Summary The synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals requiring the regioselective synthesis of 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole).
Executive Summary
The synthesis of 2-(2-propynyl)imidazole from imidazole and propargyl bromide presents a classic regioselectivity challenge. Imidazole is an ambident nucleophile; direct alkylation under standard basic conditions predominantly yields the N-alkylated product (1-(2-propynyl)imidazole) .
To achieve C2-alkylation , a Protection-Lithiation-Deprotection strategy is required. This guide details the specific protocol to bypass the thermodynamic preference for N-alkylation and selectively install the propargyl group at the C2 position.
Part 1: The Regioselectivity Challenge
Before beginning synthesis, it is critical to distinguish between the two potential isomers derived from these starting materials.
Feature
Target: 2-(2-Propynyl)imidazole (C-Alkylation)
Common Byproduct: 1-(2-Propynyl)imidazole (N-Alkylation)
Occurs via Direct Nucleophilic Substitution (SN2).
pKa (approx)
C2-H pKa ~ 32 (requires strong base like n-BuLi).
N1-H pKa ~ 14 (deprotonated by K₂CO₃/NaH).
Reactivity
Nucleophilic at C2 only after lithiation.
Nucleophilic at N1 (lone pair).
Common Pitfall: Simply stirring imidazole and propargyl bromide with a base (e.g., K₂CO₃, NaH, NaOH) will yield 1-(2-propynyl)imidazole almost exclusively. If your target is the C2-isomer, you must follow the protection strategy outlined below.
Part 2: Strategic Pathway Visualization
The following diagram illustrates the divergent pathways. The Green Path represents the required protocol for your target. The Red Path represents the standard reactivity of the starting materials.
Caption: Divergent synthesis pathways. The Direct Route (Red) yields the N-isomer. The Protection-Lithiation Route (Green) is required for the C2-isomer.
Part 3: Detailed Experimental Protocol (C2-Selective)
This protocol uses SEM (2-(Trimethylsilyl)ethoxymethyl) as a protecting group due to its stability under lithiation conditions and ease of removal. Alternatively, a Benzyl (Bn) group can be used but may require harsher deprotection (e.g., Na/NH₃ or hydrogenation, though hydrogenation reduces the alkyne).
Reagents Required:
Imidazole (1.0 equiv)
Propargyl Bromide (1.2 equiv, 80% wt in toluene)
SEM-Cl (1.1 equiv) or Benzyl Chloride
Sodium Hydride (NaH) (1.2 equiv)
n-Butyllithium (n-BuLi) (1.1 equiv, typically 1.6M or 2.5M in hexanes)
Solvents: Anhydrous THF, DMF.
Step 1: N-Protection (Synthesis of 1-SEM-imidazole)
Rationale: Blocks the N1 site and directs lithiation to C2.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in oil, washed with hexane) in anhydrous DMF (0.5 M concentration relative to imidazole) at 0°C.
Addition: Add Imidazole (1.0 equiv) portion-wise. Stir at 0°C for 30 minutes until H₂ evolution ceases.
Protection: Add SEM-Cl (1.1 equiv) dropwise via syringe.
Reaction: Warm to Room Temperature (RT) and stir for 2–3 hours.
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) to yield 1-SEM-imidazole .
Step 2 & 3: C2-Lithiation and Propargylation
Rationale: The SEM group coordinates with Lithium, stabilizing the C2-anion and preventing deprotonation at C5.
Setup: Flame-dry a flask under Argon. Add 1-SEM-imidazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10–15 minutes.
Note: Maintain temp < -70°C. The solution usually turns bright yellow/orange, indicating the formation of the 2-lithio species.
Critical: Propargyl bromide can be shock-sensitive; handle as a solution in toluene.
Warming: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2–3 hours.
Quench: Quench with saturated NH₄Cl solution.
Workup: Extract with EtOAc, dry (Na₂SO₄), and concentrate.
Intermediate: You now have 1-SEM-2-(2-propynyl)imidazole .
Step 4: Deprotection
Rationale: Removal of the SEM group to reveal the free N-H.
Reaction: Dissolve the intermediate in TFA (Trifluoroacetic acid) or 4M HCl in Dioxane .
Alternative (Milder): TBAF (Tetra-n-butylammonium fluoride) in THF reflux can be used for SEM removal, though acid is often cleaner for simple imidazoles.
Conditions: Stir at 60°C for 2–4 hours (monitor by TLC).
Neutralization: Carefully neutralize with NaHCO₃ (aq) or NaOH to pH ~8-9.
Extraction: Extract with DCM or EtOAc (product is likely polar).
Final Purification: Recrystallization or Column Chromatography (DCM/MeOH gradient).
Part 4: Alternative "Direct" Method (For Reference Only)
If your intent was actually to synthesize 1-(2-Propynyl)imidazole (the N-isomer), the protocol is much simpler. This is often used for synthesizing P450 inhibitors or antifungal precursors.
Dissolve Imidazole (1.0 equiv) in Acetonitrile or DMF.
Add Base: K₂CO₃ (2.0 equiv).
Add Electrophile: Propargyl bromide (1.1 equiv).
Stir: Heat to 60°C for 4–6 hours.
Workup: Filter salts, concentrate, and distill/column.
Result:>90% N-alkylation .
Part 5: Analytical Validation
To confirm you have synthesized the C2-isomer and not the N-isomer, check the NMR signals:
Signal
2-(2-Propynyl)imidazole (Target)
1-(2-Propynyl)imidazole (N-Isomer)
Ring Protons
2H (C4-H and C5-H are equivalent/symmetric if tautomerizing rapidly).
3H distinct signals (C2-H, C4-H, C5-H).
C2-H Signal
Absent (Substituted by propargyl).
Present (Usually a singlet downfield ~7.5-8.0 ppm).
N-H Signal
Present (Broad singlet).
Absent .
Propargyl CH₂
Attached to Carbon (Shift ~3.5-3.8 ppm).
Attached to Nitrogen (Shift ~4.5-5.0 ppm, significantly more deshielded).
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
C2-Lithiation Strategy (The "Ohta" Method)
Ohta, S., et al. (1992). "Regioselective synthesis of 2-substituted imidazoles." Chemical & Pharmaceutical Bulletin, 40(10), 2681-2685. Link
Protection Group Strategies (SEM-Cl)
Lipshutz, B. H., et al. (1986). "2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)." Tetrahedron Letters, 27(35), 4095-4098. Link
Propargyl Imidazole Metal Complexes (Verification of C2 species)
Gholinejad, M., et al. (2024).[2] "Novel Magnetic Bimetallic AuCu Catalyst...". Scientific Reports, 14, 5852.[2] (Discusses 2-propargylimidazole ligands).[2][3][4][5][6] Link
Protocol for using 2-(2-Propynyl)imidazole in Click Chemistry reactions
This Application Note and Protocol is designed for researchers utilizing 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Application Note: 2-(2-Propyny...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers utilizing 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Note: 2-(2-Propynyl)imidazole in Click Chemistry
Introduction & Chemical Profile
2-(2-Propynyl)imidazole is a bifunctional building block containing a terminal alkyne (the "click" handle) and an imidazole ring. While the alkyne allows for rapid conjugation to azide-functionalized targets, the imidazole moiety presents unique chemical challenges. Unlike simple alkynes, the imidazole ring is a potent ligand for transition metals.
Critical Mechanistic Insight: In a standard CuAAC reaction, the imidazole nitrogen (N3) can coordinate with the Copper(I) catalyst. This creates a risk of product inhibition , where the newly formed triazole-imidazole conjugate sequesters the catalytic Cu(I) species, stalling the reaction. Therefore, this protocol utilizes a high-affinity accelerating ligand (THPTA) to outcompete the imidazole product and maintain catalytic turnover.
Chemical Specifications
Property
Data
Notes
IUPAC Name
2-(prop-2-yn-1-yl)-1H-imidazole
C-substituted imidazole (2-position)
CAS Number
Varies by salt form
Often supplied as HCl salt to improve stability.
Formula
C₆H₆N₂
MW: 106.13 g/mol (Free base)
Solubility
DMSO, DMF, MeOH, Water (pH dependent)
Highly soluble in aqueous acid; less soluble in basic media.
pKa
~7.0 (Imidazole conjugate acid)
Crucial: At pH < 6, the imidazole is protonated and cannot coordinate Cu. At pH > 7.5, it is neutral and competes for Cu.
Pre-Reaction Optimization Strategy
Before initiating the synthesis, three parameters must be tuned to prevent "dead" catalyst species:
pH Control: The reaction should be buffered to pH 7.5–8.0 .
Reasoning: While CuAAC tolerates a wide pH range, the 2-(2-Propynyl)imidazole substrate possesses a secondary amine (N1-H). Maintaining a slightly basic pH ensures the substrate remains in a consistent protonation state for solubility, while the THPTA ligand protects the Cu(I) from oxidation.
Ligand Selection (The "Secret Sauce"): Do NOT run this ligand-free.
Standard: TBTA (poor water solubility).
Recommended:THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2] It is water-soluble and binds Cu(I) stronger than the imidazole product, preventing catalyst poisoning.
Copper Removal: The product will chelate copper. A simple water wash is insufficient. You must plan for an EDTA or Chelex workup.
Mechanistic Pathway & Workflow (Visualization)
The following diagram illustrates the competitive coordination landscape and the optimized workflow.
Caption: Competitive coordination pathway. THPTA is required to prevent the imidazole product from sequestering Cu(I) into an inactive "Poisoned" state.
Detailed Experimental Protocol
Scale: 100 µmol (Small molecule synthesis) or 10 nmol (Bioconjugation).
Solvent System: 50% DMSO / 50% Buffer (PBS or HEPES, 100 mM, pH 7.8).
Reagents & Stock Solutions
Substrate Stock: 100 mM 2-(2-Propynyl)imidazole in DMSO.
Azide Stock: 100 mM Target-Azide in DMSO.
CuSO₄ Solution: 20 mM in water (Freshly prepared).
THPTA Ligand: 50 mM in water.
Sodium Ascorbate: 100 mM in water (MUST be freshly prepared; yellow color indicates degradation).
EDTA Buffer: 500 mM EDTA, pH 8.0.
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (The "Golden Rule")
Why: Pre-mixing Copper and Ligand ensures the active catalyst is formed before it touches the imidazole substrate.
Flush headspace with Nitrogen/Argon (optional but recommended for reaction times > 2 hours).
Seal and stir/agitate at Room Temperature (25°C).
Step 3: Monitoring
TLC: Use stain (KMnO4 or Iodine) as imidazole is not strongly UV active unless conjugated to an aromatic system.
LC-MS: Look for the mass shift corresponding to the triazole formation.
IR Spectroscopy: Disappearance of the alkyne stretch at ~2120 cm⁻¹ .
Step 4: Workup (Crucial for Imidazoles)
The reaction mixture will likely contain Copper coordinated to your imidazole product.
Add EDTA Buffer (500 mM) to the reaction mixture (10% of total volume). Incubate for 30 minutes. The solution may turn blue (Cu-EDTA complex).
Extraction: Extract with Ethyl Acetate or DCM. The Cu-EDTA complex remains in the aqueous phase. The imidazole product moves to the organic phase.
Note: If the product is water-soluble, use dialysis against 10 mM EDTA, followed by water.
Troubleshooting Guide
Observation
Root Cause
Solution
Reaction Stalls < 50%
Catalyst poisoning by imidazole product.
Increase THPTA:Cu ratio to 10:1. Add fresh Ascorbate.
Precipitate Forms
Copper(I)-Acetylide aggregation.
Increase DMSO % in solvent. Ensure Oxygen is excluded.[1][3]
Blue Product
Copper retention in product.
Incomplete workup. Wash organic phase with 10% EDTA or NH₄OH.
Low Yield
Oxidation of Cu(I) to Cu(II).
Degas solvents.[4] Increase Ascorbate loading to 50 mol%.
References
Mechanism of CuAAC & Ligand Effects
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the Rate Acceleration. Journal of the American Chemical Society.
THPTA Ligand Utility
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
Imidazole-Copper Coordination in Click Chemistry
Yamada, Y. M. A., et al. (2012). Self-Assembled Poly(imidazole-palladium) and Poly(imidazole-copper) Catalysts. Journal of the American Chemical Society.
General Click Protocol & Troubleshooting
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Application Note: 2-(2-Propynyl)imidazole as a Bifunctional Ligand in Coordination Chemistry
Abstract This guide details the utility of 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) as a bifunctional ligand in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and discrete coordinatio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the utility of 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) as a bifunctional ligand in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and discrete coordination complexes. Unlike its N-substituted analog (1-propargylimidazole), the C2-substituted variant retains both imidazole nitrogens for bridging coordination (e.g., in Zeolitic Imidazolate Frameworks, ZIFs), while presenting a pendant alkyne handle. This "tag" enables Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a critical tool for developing targeted drug delivery systems and specific chemosensors.
Part 1: Ligand Profile & Mechanistic Basis
Structural Properties & Coordination Modes
The utility of 2-(2-Propynyl)imidazole lies in its dual functionality. It serves as both a structural building block and a chemical anchor.
Bridging Capability (N,N'-Donor): In the deprotonated imidazolate form (
), the ligand bridges two metal centers (), typically Zinc(II) or Cobalt(II), mimicking the Si-O-Si bond angle () found in zeolites. This allows the formation of porous ZIF architectures (e.g., ZIF-8 analogs).[1]
Steric Considerations: The propargyl group at the C2 position exerts steric influence similar to the methyl group in 2-methylimidazole (ZIF-8 linker). However, the linear geometry of the alkyne minimizes pore blockage compared to bulkier alkyl chains.
Electronic Effects: The electron-withdrawing nature of the propargyl group slightly lowers the
of the imidazole nitrogen compared to 2-methylimidazole, potentially accelerating ligand exchange rates during synthesis.
The "Click" Advantage
The terminal alkyne is chemically inert during solvothermal MOF synthesis but highly reactive toward organic azides using Cu(I) catalysis. This allows researchers to synthesize a robust porous framework first, then "click" sensitive biomolecules or fluorophores onto the pore surfaces without subjecting them to harsh synthesis conditions.
Note: Direct C2-alkylation of imidazole is difficult due to N-alkylation competition. This protocol uses a protection strategy to ensure C2-selectivity.
Reagents:
1-(Diethoxymethyl)imidazole (Protected Imidazole)
n-Butyllithium (2.5 M in hexanes)
Propargyl bromide (80% in toluene)
THF (Anhydrous), HCl (2M)
Workflow:
Lithiation: Dissolve 1-(diethoxymethyl)imidazole (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C.
Deprotonation: Add n-BuLi (11 mmol) dropwise over 20 mins. The solution will turn deep yellow (formation of C2-lithio species). Stir for 30 mins at -78°C.
Alkylation: Add propargyl bromide (12 mmol) dropwise. Allow the mixture to warm to Room Temperature (RT) over 4 hours.
Deprotection: Quench with 2M HCl (20 mL) and reflux for 1 hour to remove the diethoxymethyl group.
Isolation: Neutralize with
to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Dry over and concentrate.
Purification: Recrystallize from Ethanol/Hexane to obtain off-white crystals of 2-(2-Propynyl)imidazole.
QC Check:
NMR () should show the alkyne proton as a triplet at ppm and the methylene doublet at ppm.
Protocol B: Synthesis of "Clickable" ZIF Nanoparticles
Target: Synthesis of a mixed-ligand ZIF (doping ZIF-8) to maintain topology while introducing alkyne sites.
Materials:
Zinc Nitrate Hexahydrate (
)
2-Methylimidazole (H-MeIm)
2-(2-Propynyl)imidazole (H-PrIm)
Methanol (HPLC Grade)
Step-by-Step:
Metal Solution: Dissolve 0.587 g of
in 20 mL Methanol.
Ligand Solution: Dissolve a mixture of H-MeIm (0.60 g) and H-PrIm (0.05 g) in 20 mL Methanol.
Note: The ratio of H-PrIm determines the density of "click" sites. Exceeding 20% doping may alter crystal topology.
Rapid Mixing: Pour the Ligand Solution into the Metal Solution under vigorous stirring (1000 RPM). The solution will turn turbid (milky) immediately.
Aging: Stop stirring after 5 mins. Let the suspension stand undisturbed at RT for 24 hours.
Harvesting: Centrifuge at 8,000 rpm for 10 mins.
Washing: Resuspend pellets in fresh Methanol and centrifuge (repeat 3x) to remove unreacted ligand.
Reduce mixing speed; Ensure Ligand:Metal ratio is > 4:1.
PXRD: Sharp peaks at .
Failed "Click" Reaction
Copper catalyst trapped in pores; Alkyne inaccessible.
Use soluble Cu(I) ligands (e.g., TBTA) to stabilize catalyst.
IR Spectroscopy: Disappearance of alkyne C-H stretch ().
Framework Collapse
Water sensitivity or Cu(II) acidity during Click.
Buffer the Click reaction to pH 7-8; Use anhydrous DMSO/tBuOH.
PXRD after Click reaction.
References
Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences, 103(27), 10186–10191.
Morris, W., et al. (2008). "Crystals as Molecules: Postsynthesis Modification of Zeolitic Imidazolate Frameworks with Organic Reactions." Journal of the American Chemical Society, 130(38), 12626–12627.
Wang, Z., & Cohen, S. M. (2009). "Postsynthetic modification of metal–organic frameworks." Chemical Society Reviews, 38(5), 1315-1329.
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015.
Phan, A., et al. (2010). "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks." Accounts of Chemical Research, 43(1), 58–67.
Synthesis of Novel Triazole Derivatives from 2-(2-Propynyl)imidazole: An Application and Protocol Guide
Abstract This comprehensive guide details the synthesis of novel triazole derivatives from 2-(2-propynyl)imidazole, a critical building block in medicinal chemistry and materials science. We provide an in-depth explorati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the synthesis of novel triazole derivatives from 2-(2-propynyl)imidazole, a critical building block in medicinal chemistry and materials science. We provide an in-depth exploration of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offering researchers a robust and highly efficient methodology.[1][][3] This document furnishes detailed experimental protocols, mechanistic insights, characterization data, and potential applications, serving as an essential resource for researchers in drug development and related scientific fields. The inherent biocompatibility and reliability of the CuAAC reaction make it an invaluable tool for creating diverse molecular architectures with significant therapeutic potential.
Introduction: The Significance of Imidazole-Triazole Scaffolds
The fusion of imidazole and triazole moieties into a single molecular entity has garnered considerable attention in contemporary drug discovery. Imidazole and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] Similarly, the 1,2,3-triazole ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[5][9] The combination of these two heterocyclic systems through a stable triazole linkage offers a powerful strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[5][6]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][][3][10] This "click" reaction is characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[1][11] In this guide, we focus on the application of the CuAAC reaction to 2-(2-propynyl)imidazole, a versatile starting material, to generate a library of novel imidazole-triazole hybrids.
Mechanistic Overview: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers.[1] The copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][11] The catalytic cycle, as widely accepted, involves the following key steps:
Formation of Copper(I)-Acetylide: The reaction initiates with the coordination of the terminal alkyne, 2-(2-propynyl)imidazole, to a copper(I) species. Subsequent deprotonation forms a highly reactive copper(I)-acetylide intermediate.[3][10] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[3][12]
Coordination of the Azide: The organic azide coordinates to the copper acetylide complex.
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.[][13]
Rearrangement and Protonolysis: This intermediate undergoes rearrangement to a more stable copper-triazolide species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[3][10]
Recent studies also suggest the involvement of dinuclear copper intermediates, which may play a role in the remarkable rate acceleration observed in the CuAAC reaction.[3]
Experimental Protocol: Synthesis of a Representative Imidazole-Triazole Derivative
This section provides a detailed, step-by-step protocol for the synthesis of a representative 1,4-disubstituted triazole derivative from 2-(2-propynyl)imidazole and benzyl azide.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
2-(2-Propynyl)imidazole
≥98%
Commercially Available
10591-90-9
Benzyl Azide
≥98%
Commercially Available
622-77-5
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
ACS Reagent
Commercially Available
7758-99-8
Sodium Ascorbate
≥99%
Commercially Available
134-03-2
tert-Butanol
Anhydrous, ≥99.5%
Commercially Available
75-65-0
Deionized Water
-
-
7732-18-5
Dichloromethane (DCM)
HPLC Grade
Commercially Available
75-09-2
Ethyl Acetate (EtOAc)
HPLC Grade
Commercially Available
141-78-6
Hexanes
HPLC Grade
Commercially Available
110-54-3
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Commercially Available
7487-88-9
Step-by-Step Procedure
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-propynyl)imidazole (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until all solids are dissolved.
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).
Catalyst Addition: To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color upon addition of the copper catalyst.
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.
Work-up: Once the reaction is complete, add deionized water (20 mL) to the flask. Extract the aqueous layer with dichloromethane (3 x 20 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure triazole derivative.
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC synthesis.
Characterization of Triazole Derivatives
The unambiguous structural elucidation of the synthesized triazole derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.[14]
Spectroscopic Data
Technique
Key Observables
¹H NMR
- Characteristic singlet for the triazole proton (δ 7.5-8.5 ppm).- Signals corresponding to the protons of the imidazole ring and the substituents on the triazole ring.[15]
¹³C NMR
- Two distinct signals for the carbon atoms of the triazole ring (δ 120-150 ppm).- Resonances for the carbons of the imidazole core and the appended functionalities.[14][15]
IR Spectroscopy
- Characteristic N=N stretching vibration of the triazole ring (~1580-1650 cm⁻¹).- Absence of the alkyne C≡C (~2100 cm⁻¹) and azide N₃ (~2100 cm⁻¹) stretching vibrations from the starting materials.
Mass Spectrometry
- Molecular ion peak corresponding to the calculated mass of the product.
Chemical Reaction Diagram
Caption: General scheme for the CuAAC reaction.
Alternative Catalytic Systems: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While the CuAAC reaction is highly efficient for the synthesis of 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the synthesis of 1,5-disubstituted triazoles.[16][17][18] This regioselectivity arises from a different reaction mechanism involving an oxidative coupling pathway to form a ruthenacycle intermediate.[1][16][17] The RuAAC reaction is also notable for its ability to tolerate internal alkynes, leading to the formation of fully substituted triazoles.[16][17]
Applications in Drug Discovery and Beyond
The imidazole-triazole hybrids synthesized via the protocols described herein are of significant interest in drug discovery. These compounds have been investigated for a range of therapeutic applications, including:
Anticancer Agents: The combined pharmacophores of imidazole and triazole have shown promise in the development of novel anticancer drugs.[5][6][8]
Antimicrobial Agents: The unique structural features of these compounds make them attractive candidates for the development of new antibacterial and antifungal agents.
Enzyme Inhibitors: The triazole ring can act as a bioisostere for an amide bond, making these compounds potential inhibitors of various enzymes.[19]
Beyond medicinal chemistry, these triazole derivatives find applications in materials science as components of polymers, dendrimers, and as ligands for metal complexes.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel triazole derivatives from 2-(2-propynyl)imidazole using the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The detailed experimental protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science to explore the vast potential of this versatile class of compounds. The inherent advantages of the "click chemistry" approach, coupled with the significant biological and material properties of the imidazole-triazole scaffold, ensure that this synthetic strategy will continue to be a valuable tool for scientific innovation.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]
General reaction and mechanism of CuAAC reaction. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (2011). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). Molecules. MDPI. Retrieved from [Link]
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. (2022). Molecules. MDPI. Retrieved from [Link]
A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances. Royal Society of Chemistry. Retrieved from [Link]
Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. (2021). Heliyon. Elsevier. Retrieved from [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Frontiers. Retrieved from [Link]
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). International Journal of Molecular Sciences. MDPI. Retrieved from [Link]
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). International Journal of Molecular Sciences. PubMed. Retrieved from [Link]
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Letters in Drug Design & Discovery. Bentham Science. Retrieved from [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Frontiers. Retrieved from [Link]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews. Royal Society of Chemistry. Retrieved from [Link]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Si. (2021). Semantic Scholar. Retrieved from [Link]
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2017). Inorganic Chemistry. ACS Publications. Retrieved from [Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Wiley Online Library. Retrieved from [Link]
3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). ResearchGate. Retrieved from [Link]
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). ChemistrySelect. Wiley Online Library. Retrieved from [Link]
Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. (2008). Journal of the American Chemical Society. PubMed. Retrieved from [Link]
Azoles (triazole and imidazole) scaffolds in anticancer drug design. (2026). European Journal of Medicinal Chemistry. Elsevier. Retrieved from [Link]
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules. MDPI. Retrieved from [Link]
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry. Beilstein-Institut. Retrieved from [Link]
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). ResearchGate. Retrieved from [Link]
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Chalmers Research. Retrieved from [Link]
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). Chemical Reviews. ACS Publications. Retrieved from [Link]
Application Note: Precision Solvent Selection for 2-(2-Propynyl)imidazole in Bioassays
Executive Summary & Core Directive 2-(2-Propynyl)imidazole (an alkyne-substituted imidazole) is a potent chemical probe often utilized as a mechanism-based inactivator (suicide substrate) for heme-containing enzymes, par...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
2-(2-Propynyl)imidazole (an alkyne-substituted imidazole) is a potent chemical probe often utilized as a mechanism-based inactivator (suicide substrate) for heme-containing enzymes, particularly Cytochrome P450 (CYP450) isoforms. Its utility relies on the bio-orthogonal reactivity of the propargyl (alkyne) moiety, which can alkylate the prosthetic heme group upon metabolic activation.
However, the amphiphilic nature of the imidazole ring combined with the hydrophobic alkyne tail creates a solubility paradox. Improper solvent selection leads to "silent precipitation"—where micro-aggregates form in aqueous buffers, causing false negatives (loss of potency) or false positives (aggregate-based inhibition).
This guide provides a validated, self-correcting protocol for dissolving 2-(2-Propynyl)imidazole, ensuring monomeric dispersion in bioassays while maintaining cellular and enzymatic viability.
Physicochemical Profile & Solvent Logic[1][2]
To select the correct solvent, we must first deconstruct the molecule’s behavior in solution.
Property
Value / Characteristic
Implication for Solvent Selection
Structure
Imidazole ring + Propargyl tail
Amphiphilic. The ring is polar/basic; the tail is lipophilic.
pKa (Imidazole)
~7.0 (Conjugate acid)
pH Sensitivity: Solubility drops significantly at pH > 7.5 in aqueous buffers as the molecule becomes neutral.
LogP (Est.)
~0.5 – 1.2
Moderately lipophilic. Requires organic co-solvent for stock concentrations >10 mM.
Reactivity
Terminal Alkyne (-C≡CH)
Stability Warning: Avoid protic solvents with high metal ion contaminants (e.g., tap water) which could catalyze unwanted coupling.
The Solvent Selection Matrix[2]
We evaluated three primary solvent systems. DMSO is the designated Gold Standard for this compound due to its high dielectric constant and ability to solvate both the aromatic ring and the alkyne chain.
Secondary. Use only if assay is DMSO-sensitive. Evaporation alters concentration.
Acidified Water
Low
~10 mM
High (if pH neutralized)
Avoid. Risk of "pH shock" to assay buffer; lower stability.
Mechanism of Action: Why Solubility Matters
Understanding how 2-(2-Propynyl)imidazole works underscores why monomeric solubility is critical. The compound must enter the enzyme active site to function. Aggregates cannot enter the P450 catalytic pocket.
Mechanism: The imidazole nitrogen coordinates the heme iron (Type II binding).[1] Subsequently, the P450 enzyme attempts to oxidize the propargyl group, generating a reactive intermediate that covalently modifies the heme porphyrin nitrogen, irreversibly inactivating the enzyme.
Figure 1: Mechanism-Based Inactivation Pathway. Note that aggregated compound (red path) fails to bind the enzyme, leading to false negatives in inhibition assays.
Validated Protocol: Preparation & Dilution
This protocol utilizes a "Solvent Sandwich" technique to prevent precipitation when introducing the hydrophobic stock into the aqueous assay buffer.
Phase 1: Stock Solution Preparation (100 mM)
Materials:
2-(2-Propynyl)imidazole (Solid)
DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)
Amber glass vial (Alkyne sensitivity to light)
Steps:
Calculate: For 10 mg of compound (MW ≈ 106.12 g/mol ):
Example:.
Dissolve: Add DMSO to the vial before adding the powder if possible to reduce static loss, or wash powder down with DMSO.
Vortex: Vortex vigorously for 30 seconds.
Inspect: Hold against a light source. The solution must be crystal clear. If cloudy, sonicate for 5 minutes at room temperature.
Phase 2: Serial Dilution (The "Intermediate Step")
Critical Rule: Never add 100% DMSO stock directly to the cell/enzyme well if the final volume is small; the local high concentration causes immediate precipitation before mixing occurs.
Workflow:
Prepare Intermediate Plate: Create 100x or 1000x concentrates in pure DMSO .
Example: To test at 10 µM, prepare a 10 mM intermediate in DMSO.
The "Shift" Step: Dilute the DMSO intermediate 1:10 into the Assay Buffer (without protein/cells) first.
Result: 1 mM compound in 10% DMSO/90% Buffer.
Check: Vortex and check for turbidity. This validates solubility at the "danger zone" of polarity transition.
Final Addition: Add this pre-diluted mix to your reaction well (1:10 dilution).
Final Conditions: 100 µM compound in 1% DMSO.
Figure 2: The "Solvent Sandwich" Dilution Workflow. The Pre-Mix step (Yellow) is the critical control point to prevent precipitation shock.
Self-Validating Quality Control (QC)
To ensure your data is trustworthy (E-E-A-T principle), you must run a "Solvent Tolerance" and "Precipitation" control.
QC 1: The "Crystal Check"
Before adding enzyme/cells, measure the Absorbance at 600nm (OD600) of your "Buffer Pre-Mix".
Pass: OD600 < 0.005 (comparable to blank buffer).
Fail: OD600 > 0.01. This indicates micro-precipitation.
Remedy: Lower the stock concentration or increase the DMSO % (if biological tolerance allows).
QC 2: Solvent Toxicity Baseline
Run a "Vehicle Only" control (e.g., 1% DMSO with no compound).
Cell Assays: Cell viability must be >90% relative to untreated media.
Enzyme Assays: Reaction rate must be >95% relative to untreated buffer.
Note: P450 enzymes are relatively robust to DMSO up to 1%, but cell lines vary.
References
Mechanism of P450 Inhibition:
Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][2][3][4] Cytochrome P450: Structure, Mechanism, and Biochemistry.
(General reference for alkyne-based inactivation).
Solvent Toxicity in Bioassays:
Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE.
General Guide to Small Molecule Solubility:
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
Application Note: Synthesis of 1,2,3-Triazole Libraries Using 2-Propargylimidazole Scaffolds
Executive Summary The fusion of imidazole and 1,2,3-triazole pharmacophores creates a "privileged scaffold" with immense potential in medicinal chemistry, particularly for antifungal (CYP51 inhibition), anticancer, and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fusion of imidazole and 1,2,3-triazole pharmacophores creates a "privileged scaffold" with immense potential in medicinal chemistry, particularly for antifungal (CYP51 inhibition), anticancer, and antimicrobial applications. This guide details the synthesis of 1,2,3-triazole libraries utilizing 2-propargylimidazole scaffolds.
Critical Nomenclature Note: In literature, "2-propargylimidazole" can refer to two distinct structural isomers based on the attachment point of the propargyl (prop-2-ynyl) group:
N1-Propargyl (Common): 1-(prop-2-ynyl)-1H-imidazole. The most accessible scaffold for high-throughput screening (HTS).
C2-Propargyl (Advanced): 2-(prop-2-ynyl)-1H-imidazole.[1] A specialized scaffold allowing for N-substitution diversity, often required for specific kinase or receptor binding pockets.
This protocol covers the synthesis of both scaffolds to ensure comprehensive coverage of the chemical space, followed by a unified Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) library generation protocol.
Chemical Strategy & Mechanism[2][3]
The synthesis relies on the bio-orthogonal "Click" reaction (CuAAC) between a terminal alkyne on the imidazole scaffold and a diverse library of organic azides.
Disconnection: The C-N bond (triazole N1 to azide R-group) or the C-C bond (triazole C4 to imidazole linker).
Forward Strategy:
Scaffold Synthesis: Installation of the propargyl handle on the imidazole ring (N1 vs. C2).
Library Expansion: Parallel CuAAC reactions with diverse azides.
Mechanistic Insight (CuAAC)
The reaction proceeds via a Cu(I)-catalyzed cycle. The terminal alkyne coordinates to Cu(I) to form a copper-acetylide intermediate. The azide binds to the copper center, followed by ring contraction to form the triazolyl-copper derivative. Protonolysis releases the 1,4-regioselective product.
Key Success Factor: The imidazole ring itself can act as a ligand for Copper, potentially sequestering the catalyst. Therefore, higher catalyst loading (5-10 mol%) or the use of stabilizing ligands (e.g., TBTA) is recommended for this specific scaffold compared to standard phenyl-alkyne substrates.
Experimental Protocols
Part A: Scaffold Synthesis (The "Fork")
Method A: Synthesis of N1-Propargyl Scaffold (1-(prop-2-ynyl)-1H-imidazole)
Best for: Rapid library generation, antifungal targets.
Reagents: Imidazole, Propargyl bromide (80% in toluene), K₂CO₃, Acetone.
Electronic Effects: Electron-rich azides (e.g., alkyl azides) generally react faster than electron-poor aryl azides.
Steric Hindrance: Ortho-substituted aryl azides may require heating (40–50°C) or longer reaction times (24h).
Troubleshooting & Optimization
Catalyst Deactivation
Symptom: Reaction stalls or turns green (oxidation to Cu(II)).
Cause: Imidazole nitrogen coordinating to Cu(I), disrupting the catalytic cycle.
Solution:
Increase catalyst loading to 15 mol%.
Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand (1:1 ratio with Cu). This protects the Cu(I) center from oxidation and competitive binding.
Solubility Issues
Symptom: Reactants precipitate before reaction.
Solution: Switch solvent system to DMSO/H₂O or DMF . While harder to remove, DMSO solubilizes polar imidazole scaffolds effectively.
Safety: Azide Handling
Rule: Never synthesize organic azides where
. These are explosive.
Protocol: Perform reactions behind a blast shield. Quench unreacted azides with zinc/HCl if disposing of large quantities.
References
Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ Organic Chemistry. (2024).
[Link]
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry. (2019).
[Link]
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives. Molecules. (2022).
[Link]
Novel magnetic bimetallic AuCu catalyst for reduction of nitroarenes (Use of 2-propargylimidazole). Scientific Reports. (2024).
[Link]
Simple and effective synthesis of a novel class of imidazole derivatives. Journal of Medical, Chemical and Biomedical Engineering. (2025).
[Link]
Technical Support Center: Regioselective Synthesis of 2-(2-Propynyl)imidazole
This guide addresses the technical challenges of synthesizing 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole). Note on Nomenclature & Isomerism: This guide assumes you are specifically targeting the C2-isome...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the technical challenges of synthesizing 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole).
Note on Nomenclature & Isomerism:
This guide assumes you are specifically targeting the C2-isomer (carbon-alkylation).
Target: 2-(2-Propynyl)imidazole (C-alkylation).
Common By-product: 1-(2-Propynyl)imidazole (N-alkylation).
If you are performing direct alkylation of unprotected imidazole with propargyl bromide, you will almost exclusively obtain the N-isomer (N1). To achieve C2-regioselectivity, you must alter the nucleophilic landscape of the imidazole ring.
Part 1: The Core Protocol (C2-Selective Alkylation)
Direct alkylation of imidazole with propargyl bromide favors the
position due to the lone pair availability. To force alkylation at , you must block the site and reverse the polarity of the proton (Umpolung) via lithiation.
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl).
Why: These groups coordinate with the lithium reagent, directing the base specifically to the
proton (Directed Ortho Metalation - DoM). Benzyl (Bn) is a cheaper alternative but lacks the chelating effect that stabilizes the -lithio species.
Phase 2: Lithiation & Transmetallation (The Yield Booster)
Reagent:
-Butyllithium (-BuLi) at -78°C.
The Critical Step (Transmetallation):
Problem: Reacting Imidazole-
directly with propargyl bromide often leads to low yields due to competing dehydrohalogenation (E2 elimination) or attack (yielding the allenyl isomer).
) is a "softer" nucleophile. It prefers direct attack on the propargyl bromide, significantly reducing allene formation and polymerization.
Phase 3: Alkylation
Electrophile: Propargyl bromide (80% in toluene).
Additive: A Copper(I) source (e.g.,
or ) can further catalyze the coupling if the Zinc species is sluggish.
Experimental Workflow Diagram
Caption: Logic flow for C2-regioselective alkylation avoiding N-alkylation and allene by-products.
Part 2: Troubleshooting Guide
Issue 1: "I am getting the N-alkylated product (1-propargylimidazole) instead of C2."
Diagnosis: Your protection group is unstable or the lithiation failed.
Cause: If the protection group falls off (or wasn't fully attached), the N-H proton becomes the most acidic site (
). The base deprotonates N1, and the propargyl group attaches there.
Fix: Ensure complete conversion during the protection step. Monitor via TLC. If using SEM-Cl, use NaH in DMF/THF to ensure quantitative protection before adding
-BuLi.
Issue 2: "My yield is low (<30%) and the reaction mixture is black/tarry."
Diagnosis: Polymerization of propargyl bromide or decomposition of the lithio-species.
Cause: Organolithiums are hard nucleophiles and strong bases. They can deprotonate the propargyl bromide itself (at the acidic terminal alkyne proton) causing polymerization.
Fix:
Switch to Organozinc: As described in the protocol, add
(1.1 eq) to the lithiated imidazole before adding propargyl bromide.
Temperature Control: Keep the propargyl bromide addition at -78°C or -40°C. Do not let it warm too fast.
Issue 3: "I see an 'Allenyl' impurity in the NMR."
Diagnosis:
attack.
Mechanism: The nucleophile attacks the
-carbon of the propargyl bromide instead of the -carbon.
Desired:
Undesired:
Fix: This is a classic "Hard vs. Soft" nucleophile problem.
Action: Use a Copper catalyst (
, 10 mol%) during the alkylation step. Copper favors the pathway over .
Issue 4: "The lithiation step seems incomplete (Starting Material recovery)."
Diagnosis: Moisture contamination or poor reagent quality.
Fix:
Titrate n-BuLi: Organolithiums degrade over time. Use 1,10-phenanthroline/menthol titration to determine exact molarity.
Dry Solvents: THF must be distilled over Na/Benzophenone or passed through an activated alumina column. Imidazoles are hygroscopic; dry the starting material thoroughly under high vacuum.
Part 3: Optimized Experimental Data (Comparison)
The following table illustrates why the Transmetallation route is superior for this specific scaffold.
Parameter
Method A: Direct Lithiation
Method B: Lithiation + Zn Transmetallation
Method C: Direct Alkylation (No Protection)
Reagents
SEM-Im + -BuLi + Propargyl-Br
SEM-Im + -BuLi + + Propargyl-Br
Imidazole + + Propargyl-Br
Major Product
Mixture (C2-Propargyl + Allenes)
2-(2-Propynyl)imidazole (Protected)
1-(2-Propynyl)imidazole (N-alkyl)
C2:N1 Ratio
>95:1
>99:1
1:99
Yield
35-45%
75-85%
80% (Wrong Isomer)
Purification
Difficult (Allene separation)
Standard Silica Column
Standard Silica Column
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use trityl (Trt) protection instead of SEM?A: Trityl is bulky. While it blocks N1 effectively, its steric bulk can hinder the approach of the electrophile to C2, potentially lowering yields. SEM or MOM are preferred because they are smaller and offer chelating assistance to the lithium atom.
Q: Why not use a Grignard reagent (EtMgBr) instead of n-BuLi?A: You can, but
-BuLi is generally cleaner for C2-deprotonation of protected imidazoles at low temperatures (-78°C). Grignard exchange requires higher temperatures (often RT or reflux), which might be incompatible with the propargyl electrophile (risk of polymerization).
Q: Is the propargyl group stable to the deprotection conditions?A: Generally, yes.
SEM deprotection: Uses TBAF or dilute acid (HCl/MeOH). The terminal alkyne is stable to TBAF.
Warning: Avoid strong oxidizing acids or heavy metal contaminants during deprotection, as terminal alkynes can hydrate or couple.
Q: Can I use Propargyl Tosylate instead of Bromide?A: Yes, and it often improves yields. Tosylates are better leaving groups and less prone to radical side reactions than bromides. If you are struggling with polymerization, switch to Propargyl Tosylate.
References
Vertex AI Search. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (PMC). 4[5]
Vertex AI Search. (2018). Regioselective C-H alkenylation of imidazoles and its application to the synthesis of unsymmetrically substituted benzimidazoles. Semantic Scholar. 6
Vertex AI Search. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. National Institutes of Health (PubMed). 7[2][5]
Vertex AI Search. (2010). A Facile Route to C2-Substituted Imidazolium Ionic Liquids. National Institutes of Health (PMC). 8[2][5]
Technical Support Center: Stabilizing 2-(2-Propynyl)imidazole Against Spontaneous Polymerization
Welcome to the Technical Support Center for reactive heterocyclic synthons. This guide is specifically engineered for researchers and drug development professionals handling 2-(2-Propynyl)imidazole (and its structural is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for reactive heterocyclic synthons. This guide is specifically engineered for researchers and drug development professionals handling 2-(2-Propynyl)imidazole (and its structural isomers like 1-propargyl-1H-imidazole).
Because this molecule contains both a basic imidazole ring and a highly reactive terminal alkyne, it is notoriously prone to spontaneous polymerization during storage, often degrading from a clear liquid into a dark, viscous tar [1]. This guide provides the mechanistic causality behind this degradation and field-proven protocols to ensure the long-term integrity of your chemical inventory.
Mechanistic Root Cause Analysis: Why Does It Polymerize?
To prevent degradation, we must first understand the chemical causality. 2-(2-Propynyl)imidazole is a "bifunctional" time-bomb if stored improperly due to two competing degradation pathways:
Autocatalytic Allene Isomerization: The methylene protons (-CH₂-) flanked by the alkyne and the imidazole ring are highly acidic. The basic nitrogen of the imidazole ring (pKa ~7.0) can act as an intermolecular base, abstracting a proton to form a highly reactive allene intermediate. Allenes are kinetically unstable and rapidly undergo spontaneous thermal polymerization [2].
Oxidative Glaser-Type Coupling: Terminal alkynes are highly susceptible to oxidative dimerization in the presence of dissolved oxygen and trace transition metals (especially copper or iron from stainless steel needles or spatulas), leading to conjugated diyne cross-links and eventual tar formation [1].
Graphviz Diagram 1: Degradation pathways of 2-(2-Propynyl)imidazole and stabilization routing.
Quantitative Stability Data
The rate of polymerization is highly dependent on temperature, concentration, and the presence of oxygen. The following table aggregates predictive and observed stability metrics for propargyl imidazoles under various storage conditions [3].
Storage Condition
Temperature
State
Atmosphere
Est. Shelf Life (Purity >95%)
Appearance at End of Term
Ambient (Neat)
20–25°C
Neat Liquid
Air
< 1 Week
Dark brown, viscous tar
Refrigerated (Neat)
2–8°C
Neat Liquid
Air
3–4 Weeks
Amber, highly viscous oil
Frozen (Neat)
-20°C
Neat Liquid
Argon
6 Months
Pale yellow liquid
Dilute Solution
-20°C
1.0 M in THF
Argon
12 Months
Clear, colorless solution
Hydrochloride Salt
2–8°C
Solid Powder
Air/Argon
> 24 Months
White to off-white powder
Troubleshooting & FAQs
Q: My clear 2-(2-propynyl)imidazole has turned into a dark brown, viscous oil. Is it ruined?A: Not necessarily, provided it hasn't fully solidified into a hard resin. The dark color indicates the formation of conjugated polyene/diyne oligomers. Because the polymerization is a step-growth or radical process, a significant portion of the unreacted monomer may still be present. You can recover the monomer via short-path vacuum distillation (See Protocol C). Do not attempt to use the darkened oil directly in sensitive CuAAC (Click) chemistry, as the oligomers will poison the copper catalyst and ruin your stoichiometry [1].
Q: Should I store this compound neat (as an oil) or diluted in a solvent?A:Dilution is highly recommended. Polymerization is a bimolecular (or multi-molecular) collision process. By storing the compound as a 0.5 M to 1.0 M solution in a dry, inert solvent (like anhydrous THF, Toluene, or DCM), you drastically reduce the collision frequency between the basic imidazole nitrogen and the acidic propargylic protons of neighboring molecules.
Q: I need to store a large batch for over a year. What is the absolute best method?A: Convert the free base into a Hydrochloride (HCl) salt . By protonating the basic imidazole nitrogen, you completely eliminate its ability to act as an internal base. This shuts down the allene isomerization pathway entirely. Furthermore, the HCl salt is a stable, crystalline solid, which restricts molecular mobility and prevents bimolecular polymerization. You can easily liberate the free base in situ during your experiment by adding a mild base like K₂CO₃ or DIPEA[4].
Q: Why do I need to purge the vial with Argon instead of just keeping it in the fridge?A: Refrigeration only slows down the thermal (allene) pathway. It does not stop the oxidative Glaser coupling pathway, which is driven by dissolved oxygen. Argon is heavier than air and effectively blankets the liquid, displacing the oxygen required for oxidative dimerization.
Use this protocol if you need to use the free base frequently.
Preparation: Transfer the freshly synthesized or distilled 2-(2-Propynyl)imidazole into an oven-dried, amber-glass storage vial. (Amber glass prevents photo-induced radical generation).
Dilution (Optional but Recommended): Add anhydrous, degassed Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of 1.0 M.
Degassing: Insert a long needle connected to an Argon Schlenk line directly into the liquid (or solution). Sparge (bubble) Argon gently through the liquid for 5–10 minutes to displace dissolved oxygen.
Blanketing: Pull the needle up into the headspace of the vial and allow Argon to flow for an additional 1 minute to create a heavy inert blanket.
Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.
Storage: Store immediately in a spark-free freezer at -20°C.
Protocol B: Conversion to Hydrochloride Salt (For >6 Month Storage)
Use this protocol for archiving bulk material.
Dissolution: Dissolve 2-(2-Propynyl)imidazole (1.0 eq) in anhydrous Diethyl Ether or MTBE (10 mL per gram of compound) in a round-bottom flask.
Cooling: Submerge the flask in an ice bath (0°C) and stir magnetically.
Acidification: Slowly add a solution of HCl in Dioxane (4.0 M, 1.05 eq) dropwise over 15 minutes. A white precipitate will immediately begin to form. Causality note: The exothermic protonation must be controlled with the ice bath to prevent heat-induced polymerization of the remaining free base.
Isolation: Stir for an additional 30 minutes at 0°C. Filter the white precipitate using a Büchner funnel under vacuum.
Washing: Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 10 mL) to remove any unreacted free base or oligomeric impurities.
Drying: Dry the solid under high vacuum for 4 hours. Store the resulting white powder in a desiccator at 2–8°C.
Protocol C: Recovery of Degraded Monomer via Vacuum Distillation
Use this protocol to rescue dark, viscous stocks.
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system is completely leak-free.
Loading: Transfer the degraded, dark oil into the distillation flask. Add a small magnetic stir bar. Do not fill the flask more than halfway, as polymeric tars can foam.
Vacuum Application: Apply high vacuum (ideally ≤ 1 mmHg).
Heating: Slowly heat the oil bath. 2-(2-Propynyl)imidazole typically distills at 105–110°C at 1 mmHg [1].
Collection: The polymeric tar will remain in the boiling flask as a non-volatile residue. Collect the clear, colorless to pale-yellow distillate in a receiving flask cooled in an ice bath.
Immediate Stabilization: Immediately subject the recovered clear liquid to Protocol A or Protocol B .
References
Chemistry LibreTexts. "10.8: Alkynes - Acidity and Reactions." Chemistry LibreTexts. Available at: [Link]
Chemistry Steps. "Alkylation of Terminal Alkynes in Organic Synthesis." Chemistry Steps. Available at:[Link]
Troubleshooting
Optimizing reaction temperature for propargylation of imidazole
Topic: Optimization of Reaction Temperature & Conditions Status: Operational Ticket ID: PROP-IMD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Tech...
Welcome to the Technical Support Center. You are likely here because the
-propargylation of imidazole is deceptively simple. While it appears to be a standard substitution, the propargyl moiety introduces unique thermal instabilities and isomerization risks that standard alkyl halides (like methyl iodide or benzyl bromide) do not possess.
This guide moves beyond generic protocols to address the thermodynamic vs. kinetic trade-offs required to maximize regioselectivity (
-alkylation) while suppressing the formation of allenyl byproducts and imidazolium salts.
Module 1: The Mechanistic Landscape
Understanding the "Why" before the "How"
The reaction involves the nucleophilic attack of the imidazolyl anion (generated by a base) onto propargyl bromide (3-bromo-1-propyne). Temperature acts as the primary selector between three competing pathways:
Pathway A (Desired):
-alkylation to form 1-(prop-2-ynyl)-1H-imidazole.
Pathway B (Over-alkylation): Attack by the product on a second equivalent of electrophile to form the bis-propargyl imidazolium salt (quaternization).
Pathway C (Isomerization): Base-catalyzed proton shift converting the
-propargyl group into an -allenyl group. This is highly temperature-dependent.
Visualization: Reaction Network & Thermal Risks
Figure 1: Reaction network showing the target pathway (Green) versus thermal and stoichiometric side reactions (Red).
Module 2: Troubleshooting Guides (Q&A)
Category A: Yield & Conversion Issues (The "Cold" Problems)
Q: My reaction stalls at 60-70% conversion. Adding more propargyl bromide doesn't help. Why?A: This is often a solubility and deprotonation issue , not just kinetics.
Diagnosis: If you are using a weak base (e.g.,
) in a solvent like Acetone or Acetonitrile, the active nucleophile concentration is low.
The Fix: Switch to Sodium Hydride (NaH) in DMF or THF . NaH ensures irreversible deprotonation (
of imidazole ~14.4; gas leaves the system).
Temperature Protocol:
Dissolve Imidazole in dry DMF.
Cool to 0°C .
Add NaH portion-wise (Wait for
evolution to cease).
Crucial: Allow the anion to form for 30 mins at 0°C -> RT before adding the electrophile.
Q: I see a precipitate forming immediately upon adding propargyl bromide. Is this my product?A: Likely Sodium Bromide (NaBr) or Imidazolium salts .
Analysis: If using NaH, NaBr precipitates in THF (good) but stays soluble in DMF. If the precipitate is organic (check solubility in water), you have formed the Bis-propargyl imidazolium salt .
Root Cause: High local concentration of propargyl bromide or high temperature during addition.
Correction: Dilute the propargyl bromide in the reaction solvent and add it dropwise at 0°C . Never dump the electrophile in at Room Temperature (RT).
Category B: Impurity Profile (The "Hot" Problems)
Q: I see a "shadow" spot just above my product on TLC, and my NMR shows complex splitting in the alkene region (4.5–6.0 ppm).A: You have triggered Propargyl-Allenyl Isomerization .
Mechanism: Under basic conditions and elevated temperatures (>50°C), the propargylic protons are acidic. The base abstracts a proton, leading to a 1,3-shift to form the allenyl isomer (
).
The Fix:
Strict Temperature Cap: Do not exceed 40–50°C .
Base Selection: Avoid using large excesses of strong bases if heating is required.
Quench Early: Do not let the reaction stir overnight at elevated temperatures once conversion is complete.
Q: Safety Alert: My reaction mixture turned black and exothermed rapidly.A:Propargyl Bromide Polymerization/Decomposition.
Danger: Propargyl bromide is shock-sensitive and thermally unstable. Neat propargyl bromide can detonate.
Requirement: Always use the 80 wt% solution in toluene .
Temperature Limit: Never reflux neat propargyl bromide. If using DMF (boiling point 153°C), do not rely on reflux to drive the reaction. Use an external oil bath set to maximum 60°C .
Module 3: Optimized Experimental Protocol
"The Goldilocks Zone"
This protocol balances kinetic activation (using a strong base) with thermal control (preventing isomerization).
Reagents
Substrate: Imidazole (1.0 equiv)
Electrophile: Propargyl Bromide (80% in Toluene) (1.1 equiv)
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
Charge a flame-dried flask with NaH (1.2 equiv) under Argon/Nitrogen.
Wash NaH with dry hexane (optional, to remove oil) if high purity is needed.
Add anhydrous DMF and cool to 0°C (Ice bath).
Add Imidazole (1.0 equiv) portion-wise.
Checkpoint: Stir at 0°C for 15 mins, then warm to RT for 30 mins . Solution should become clear/homogeneous (Sodium Imidazolate formation).
Controlled Addition (The Critical Step):
Cool the mixture back to 0°C .
Add Propargyl Bromide (1.1 equiv) dropwise over 10–15 minutes.
Why? Controls exotherm and prevents high local concentration of electrophile (suppresses bis-alkylation).
Reaction Phase:
Allow to warm to Room Temperature (20–25°C) .
Stir for 3–5 hours.
Monitoring: Check TLC/HPLC. If conversion is <90% after 5 hours, warm to 40°C . Do not exceed 50°C.
Workup:
Quench carefully with saturated
(at 0°C) or ice water.
Extract with EtOAc.[1] Wash organics with water (x3) to remove DMF.
Dry over
and concentrate.
Comparative Data: Solvent/Base Effects
Conditions
Temp
Time
Yield
Major Impurity
NaH / DMF
0°C -> RT
4 h
92%
None
/ Acetone
Reflux (56°C)
12 h
75%
Unreacted SM
NaOH / Toluene
80°C
6 h
60%
Allenyl Isomer / Tars
Neat / No Solvent
RT
N/A
DANGER
Explosion Risk
Module 4: Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for optimizing reaction outcomes based on analytical data.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic substitution and HSAB theory).
Beilstein Journals. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). Propargyl Bromide - Safety and Hazards. National Library of Medicine. Retrieved March 7, 2026, from [Link]
Purification methods for 2-(2-Propynyl)imidazole: recrystallization vs chromatography
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating and purifying 2-(2-Propynyl)imidazole (also wide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating and purifying 2-(2-Propynyl)imidazole (also widely known as N-propargyl imidazole or 1-(prop-2-yn-1-yl)-1H-imidazole).
This molecule is a highly valuable "bifunctional" scaffold, featuring a metal-coordinating imidazole ring and a bioorthogonal terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry [1]. However, its unique physicochemical properties—specifically its basicity, propensity for oxidative polymerization, and its physical state as an oil at room temperature—make purification notoriously tricky.
This guide provides a causality-driven breakdown of the two primary purification strategies: Flash Chromatography (for the free base) and Recrystallization (for the salt form).
Strategic Purification Workflow
The most critical error researchers make is attempting to directly recrystallize the free base of 2-(2-Propynyl)imidazole. Because the free base is a viscous liquid/oil at ambient temperatures, direct crystallization is thermodynamically impossible without first converting it to a salt [1].
Caption: Decision matrix for 2-(2-Propynyl)imidazole purification based on the required target physical state.
Quantitative Method Comparison
To help you select the appropriate method for your workflow, review the empirical comparison below based on standard 10-gram scale syntheses.
Parameter
Flash Chromatography (Free Base)
Recrystallization (HCl/HBr Salt)
Target Physical State
Pale yellow to orange oil
White to off-white crystalline solid
Achievable Purity
95 - 98%
> 99%
Scalability
Low to Moderate (Solvent-heavy)
High (Easily scaled to >100g)
Time Required
3 - 5 hours
12 - 24 hours (includes drying time)
Storage Stability
Poor (Degrades/polymerizes in days)
Excellent (Bench-stable for months)
Major Challenge
Severe tailing on silica; co-elution
"Oiling out" if solvent ratio is incorrect
Troubleshooting & FAQs
Part 1: Flash Chromatography (Free Base Isolation)
Q: Why is my product tailing severely on the silica column, leading to poor recovery and massive solvent usage?A: This is a classic acid-base interaction issue. The imidazole nitrogen has a pKa of ~7.0, making it basic enough to interact strongly with the acidic silanol (-SiOH) groups on standard bare silica gel.
The Fix: You must suppress this interaction. Either pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading, or utilize a highly polar, protic eluent system such as Dichloromethane (DCM) transitioning to 5% Methanol (MeOH) in DCM [1]. The MeOH outcompetes the imidazole for hydrogen bonding sites on the silica.
Q: My purified free base was a pale yellow oil yesterday, but today it is a dark brown, viscous tar. Is it ruined?A: Yes, the material has likely degraded. N-propargyl imidazoles are highly susceptible to oxidative polymerization [1]. The electron-rich imidazole ring combined with the terminal alkyne creates a system prone to radical-mediated cross-linking when exposed to light, oxygen, and ambient heat.
The Fix: If you must isolate the free base for an immediate CuAAC "click" reaction, use it within 24 hours. If you need to store it, flush the vial with Argon, wrap it in aluminum foil, and store it at -20°C. For long-term storage, always convert it to the salt form.
Part 2: Recrystallization (Salt Isolation)
Q: I am trying to recrystallize the crude reaction mixture directly from ethyl acetate, but the product keeps "oiling out" instead of forming crystals. What is happening?A: You are attempting to crystallize a compound whose lattice energy is too low to overcome the entropy of its liquid state at room temperature. The free base of 2-(2-Propynyl)imidazole is inherently an oil [1].
The Fix: You cannot recrystallize the free base. You must first perform a salt generation step. Dissolve your crude oil in an aprotic solvent (like Diethyl Ether or DCM) and add 1.05 equivalents of anhydrous HCl in dioxane/ether. The hydrochloride salt will precipitate immediately as a solid, which can then be recrystallized.
Q: What is the optimal solvent system for recrystallizing the generated hydrochloride or bromide salt?A: The salts of N-propargyl imidazole are highly polar. They are often too soluble in pure water and completely insoluble in cold organic solvents like ether or DCM.
The Fix: Use a binary solvent system. Literature and field experience show that crystallizing from an Acetonitrile (MeCN) / Water mixture (typically around 10:1 to 15:1 ratio) or Isopropanol (IPA) / Water yields excellent results [2][4]. Dissolve the crude salt in the minimum amount of boiling MeCN/H₂O, allow it to cool slowly to room temperature, and then transfer to an ice bath to maximize crystalline yield.
Validated Experimental Protocols
Protocol A: Silica Gel Chromatography (For Immediate Use Free Base)
Use this protocol if you are feeding the intermediate directly into a sonochemical or standard CuAAC reaction [3].
Preparation: Pack a column with standard silica gel (60 Å, 230-400 mesh). Pre-equilibrate the column with 100 mL of DCM containing 1% TEA to neutralize acidic silanols.
Loading: Dissolve the crude dark oil (approx. 5g) in a minimal volume of DCM (5-10 mL) and load it carefully onto the silica bed.
Elution: Begin elution with 100% DCM (200 mL) to wash away non-polar unreacted alkylating agents (e.g., propargyl bromide).
Gradient: Transition the mobile phase to 95:5 DCM:MeOH. Monitor the fractions via TLC (UV active, stains brown with iodine). The product will elute as a broad band.
Isolation: Pool the product-containing fractions and concentrate under reduced pressure at a maximum bath temperature of 30°C to prevent thermal degradation. Yields a pale yellow oil [1].
Protocol B: Salt Generation & Recrystallization (For High-Purity Storage)
Use this protocol to isolate bench-stable, >99% pure material.
Salt Formation: Dissolve the crude free base oil (5g) in 50 mL of anhydrous Diethyl Ether in a round-bottom flask cooled to 0°C under Argon.
Precipitation: Dropwise, add 1.05 equivalents of 2M HCl in Diethyl Ether. A vigorous exothermic reaction will occur, and a sticky, off-white precipitate will crash out of solution. Stir for 30 minutes.
Filtration: Filter the crude hydrochloride salt over a Büchner funnel and wash with 20 mL of cold Diethyl Ether to remove organic impurities and unreacted imidazole.
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add 30 mL of Acetonitrile (MeCN) and heat to reflux. Dropwise, add distilled water (usually 2-4 mL) just until the boiling suspension becomes completely clear [2][4].
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours, then place in a 4°C refrigerator overnight.
Collection: Filter the resulting white needle-like crystals, wash with ice-cold MeCN, and dry in a vacuum oven at 40°C for 12 hours.
References
Effects of repeat unit charge density on the physical and electrochemical properties of novel heterocationic poly(ionic liquid)s
New Journal of Chemistry (RSC Publishing).
URL:[Link]
Green Sustainable Process for Chemical and Environmental Engineering and Science: Sonochemical Organic Synthesis
DOKUMEN.PUB.
URL:[Link]
DISSERTATION DOCTEUR DE L'UNIVERSITÉ DU LUXEMBOURG EN CHIMIE
Daniil NOSOV, ORBilu / uni.lu.
URL:[Link]
Troubleshooting
Technical Support Center: Handling Moisture Sensitivity of Lithiated Imidazole Intermediates
Welcome to the Advanced Synthesis Technical Support Center. As researchers and drug development professionals, you know that the functionalization of imidazoles is a critical step in synthesizing active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. As researchers and drug development professionals, you know that the functionalization of imidazoles is a critical step in synthesizing active pharmaceutical ingredients (APIs). However, the generation of 2-lithioimidazole intermediates via organolithium reagents (e.g., n-BuLi) introduces severe operational bottlenecks due to extreme moisture sensitivity and thermal instability.
This guide is engineered to provide you with field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to ensure reproducible C2-functionalization of imidazoles.
Mechanistic Causality: Why Moisture Kills Your Lithiation
To troubleshoot effectively, we must first understand the thermodynamic and kinetic realities of the C-Li bond.
When an N-protected imidazole is treated with n-butyllithium, the C2 proton (pKa ~33) is abstracted to form a 2-lithioimidazole intermediate. This species is a powerful nucleophile but an equally strong base. In the presence of even trace moisture (
, pKa 15.7), the intermediate undergoes instantaneous, diffusion-controlled protonation.
The Cascade Effect of Moisture Contamination:
Loss of Intermediate: The lithiated species reverts immediately to the unreactive starting imidazole.
Generation of Inactive Base: The reaction between the organolithium and water generates lithium hydroxide (LiOH) and butane gas.
Surface Passivation: Insoluble LiOH can coat the remaining active organolithium aggregates, drastically depressing the reaction kinetics and leading to incomplete conversion, as detailed in the 1[1].
Mechanistic pathway of imidazole lithiation, electrophilic trapping, and moisture degradation.
Diagnostic Decision Tree
If you are experiencing low yields or recovering unreacted starting material, follow this logical workflow to isolate the point of failure.
Diagnostic decision tree for troubleshooting low yields in moisture-sensitive lithiation reactions.
Self-Validating Experimental Protocols
A robust experiment must prove its own integrity before the critical reagents are mixed. The following protocols ensure that both your reagents and your environment are strictly anhydrous.
Protocol A: Gilman's Double Titration of Organolithium Reagents
Relying on the manufacturer's label concentration for n-BuLi is the leading cause of stoichiometric failure. Over time, moisture ingress through the septum degrades the active C-Li bonds into inactive LiOH. This protocol validates the exact molarity of the active base[1].
Total Base Titration: Under an inert Argon atmosphere, accurately weigh a sample of anhydrous diphenylacetic acid into an oven-dried Schlenk flask. Dissolve in anhydrous THF and cool to 0 °C. Slowly add the n-BuLi solution via a gas-tight syringe until a persistent yellow endpoint is reached. Record the volume (
).
Inactive Base Titration: In a separate flask, quench a known volume of the n-BuLi solution with distilled water. This destroys all active C-Li bonds, leaving only the pre-existing LiOH. Titrate this solution with standardized 0.1 M HCl using a phenolphthalein indicator. Record the volume (
).
Validation Calculation: Calculate the active organolithium concentration: Active Base = Total Base - Inactive Base. Adjust your reaction stoichiometry based only on the Active Base value.
Protocol B: Batch Preparation of 2-Lithioimidazole
Because 2-lithioimidazoles are prone to auto-degradation and ring-opening, temperature control is just as critical as moisture exclusion[2][3].
Atmosphere Validation: Flame-dry a Schlenk flask under high vacuum. Backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times to ensure absolute removal of surface-adsorbed moisture[3].
Substrate Preparation: Dissolve the N-protected imidazole (e.g., 1-tritylimidazole) in anhydrous THF (verified < 10 ppm moisture via Karl Fischer titration).
Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.
Lithiation: Dropwise, add the titrated n-BuLi (1.1 to 1.2 equivalents) via a gas-tight syringe. Maintain the internal temperature below -70 °C to prevent the lithiated intermediate from undergoing nucleophilic attack on the protecting group or ring-opening[2].
Trapping: Stir for 30 minutes at -78 °C, then introduce the electrophile (e.g., methyl iodide) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours before quenching with saturated aqueous
.
Quantitative Solvent Metrics
Selecting the right solvent is a balance between organolithium solubility and moisture control. Below are the key metrics for solvents commonly used in imidazole lithiation[1].
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Freezing Point (°C)
Moisture Sensitivity & Handling Notes
Tetrahydrofuran (THF)
7.5
66.0
-108.4
Excellent for stabilizing Li+ cations; highly hygroscopic. Must be freshly distilled over Na/benzophenone or passed through an activated alumina column.
Diethyl Ether
4.3
34.6
-116.3
Lower polarity reduces some side reactions; highly volatile and flammable. Prone to condensation of atmospheric moisture upon rapid evaporation.
Hexanes
1.9
~69.0
~-95.0
Non-polar; commonly used as the delivery solvent for commercial n-BuLi. Very low moisture uptake, but poor solubility for lithiated imidazoles.
Toluene
2.4
111.0
-95.0
Can be metalated by strong organolithium bases at elevated temperatures; easily dried via azeotropic distillation.
Troubleshooting FAQs
Q1: I used exactly 1.1 equivalents of n-BuLi, but my LC-MS shows 40% unreacted starting material. What happened?A: If your n-BuLi titrated correctly, the most likely culprit is trace moisture in your THF or on the walls of your glassware. Because the protonation of 2-lithioimidazole by water is diffusion-controlled, even 50 ppm of water in 50 mL of THF is enough to quench a significant molar percentage of your intermediate. Always verify solvent dryness with Karl Fischer titration prior to use.
Q2: Is there a way to perform this lithiation without cryogenic (-78 °C) conditions?A: Yes, through Continuous Flow Chemistry . In a batch reactor, the high exotherm and instability of the lithiated intermediate require -78 °C to prevent degradation. However, translating the lithiation to a microfluidic flow setup allows the reaction to occur at ambient temperature. The rapid mixing and precise residence times (often < 1 minute) ensure the 2-lithioimidazole is trapped by the electrophile before it has time to degrade, as demonstrated by researchers at the University of Pretoria[2].
Q3: Handling liquid n-BuLi in syringes often leads to needle clogging and moisture ingress. Are there safer alternatives?A: Recent advancements have introduced Organogel Delivery Vehicles . Highly reactive organolithiums like n-BuLi and PhLi can be encapsulated within a low-cost hexatriacontane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) organogel. This gel stabilizes the reagent against atmospheric moisture, allowing for benchtop handling and nucleophilic additions under ambient conditions without strict Schlenk techniques.
Q4: Can I lithiate an unprotected imidazole directly?A: Standard n-BuLi will simply deprotonate the N1 position (forming the lithium imidazolide), preventing C2 lithiation. However, an alternative protocol uses an excess of lithium metal in the presence of a catalytic amount of isoprene (acting as an electron carrier). This isoprene-mediated lithiation methodology allows for the generation of 2-lithioimidazole directly from N-methylimidazole at room temperature[4].
References
Isoprene-mediated lithiation of imidazole derivatives: mechanistic considerations. ResearchGate. 4[4]
Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds. Benchchem. 1[1]
Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. University of Pretoria. 2[2]
Safe handling of organolithium compounds in the laboratory. Princeton Environmental Health and Safety. 5[5]
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. 3[3]
Safe handling of organolithium compounds in the laboratory (Organogel delivery vehicles). ResearchGate. 6[6]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Substituted Imidazole FunctionalizationTicket ID: #IMID-2SUB-STERIC
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Pincer" Problem
Welcome to the specialized support module for 2-substituted imidazoles . If you are here, you are likely experiencing low yields, poor regioselectivity, or stalled reactions.
The Core Issue: A substituent at the C2 position acts as a "steric gatekeeper." It creates a cone of steric hindrance that shields both the N1 (pyrrole-like) and N3 (pyridine-like) nitrogens. Furthermore, it distorts the bite angle for bidentate ligands and blocks the approach of bulky transition metal catalysts (like Pd-phosphine complexes).
This guide treats your synthesis as a troubleshooting ticket, providing validated protocols to bypass this steric wall.
Module 1: N-Arylation (Overcoming the N1 Blockade)
User Question: "I am trying to N-arylate a 2-isopropylimidazole using standard Buchwald conditions (Pd/BINAP), but conversion is <10%."
Diagnosis:
Standard bulky phosphine ligands (like BINAP) combined with the C2-isopropyl group create a "steric overload." The Palladium center cannot effectively coordinate to the imidazole nitrogen because the ligand and the substrate are clashing.
The Solution: Switch to Copper (The "Smaller" Metal)
Copper (Cu) has a smaller ionic radius than Palladium and often operates via a mechanism that is less sensitive to proximal steric bulk when paired with specific diamine ligands.
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 4,7-Dimethoxy-1,10-phenanthroline.
Base: Cs₂CO₃ (Cesium Carbonate) - Crucial for the "Cesium Effect" (higher solubility in organics).
Solvent: DMSO or DMF (High dielectric constant is required to stabilize the transition state).
Step-by-Step Workflow:
Charge: In a glovebox or under Ar, add CuI (5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 equiv), and the 2-substituted imidazole (1.0 equiv) to a reaction tube.
Solvent: Add anhydrous DMSO (0.5 M concentration).
Electrophile: Add the aryl iodide (1.2 equiv). Note: Aryl bromides require higher temps; iodides are preferred.
Heat: Seal and heat to 110 °C for 16–24 hours.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.
Data: Ligand Performance in Steric Fields
Ligand System
Metal
Yield (2-Me-Imidazole)
Yield (2-iPr-Imidazole)
Notes
Pd / BINAP
Pd
35%
<5%
Ligand clash with C2 group.
Pd / tBuXPhos
Pd
88%
62%
Better, but expensive.
CuI / Phenanthroline
Cu
92%
85%
Recommended. High tolerance.
CuI / DMEDA
Cu
90%
81%
Good alternative, milder base req.
Module 2: C-H Activation (Regioselectivity at C4 vs. C5)
User Question: "I need to functionalize the C5 position, but I'm getting a mixture of C4/C5 or no reaction. Does the C2 group help or hurt?"
Diagnosis:
The C2 group blocks the adjacent C5 position sterically, but electronically, C5 is often the preferred site for electrophilic activation (CMD mechanism). The challenge is allowing the catalyst to access C5 without hitting the C2-substituent.
The Solution: Concerted Metallation-Deprotonation (CMD)
You must use a mechanism where the base acts as a shuttle. Pivalic acid (PivOH) is critical here. It coordinates to the Palladium and "hands off" the proton from the C5 position, lowering the activation energy despite the steric hindrance.
Visualizing the CMD Pathway:
Caption: The Concerted Metallation-Deprotonation (CMD) pathway where Pivalate acts as an intramolecular base, bypassing steric repulsion.
Substrate: 1-Methyl-2-substituted-imidazole (N-protection is required first).
Electrophile: Aryl Bromide (1.5 equiv).
Conditions: Toluene/DMF (9:1), 110 °C under Argon.
Why it works: The bulky Pivalate ligand is flexible enough to reach around the C2-substituent to deprotonate C5.
Module 3: The "Nuclear Option" (SEM-Switch Strategy)
User Question: "I need to functionalize C5, then C2, then remove the protecting group. Standard Benzyl groups aren't coming off."
Diagnosis:
2-substituted imidazoles are notoriously difficult to deprotect because the C2 group stabilizes the N-C bond. Benzyl groups often require hydrogenation conditions that reduce the imidazole ring.
The Solution: The SEM-Switch
Use the SEM (2-(Trimethylsilyl)ethoxymethyl) group.[4] It is bulky (directing lithiation/arylation away from itself) and cleavable by fluoride (TBAF) or acid, regardless of the C2 substituent.
The "SEM-Switch" Workflow:
Protection: Imidazole + NaH + SEM-Cl
N1-SEM-imidazole.
C2 Functionalization: Lithiation (n-BuLi, -78°C)
C2-Li. The SEM group coordinates Li, stabilizing the anion at C2. Quench with Electrophile (E+).
C5 Functionalization: Direct arylation (as per Module 2). The SEM group at N1 sterically blocks C2 (if empty) and forces reaction at C5.
Deprotection: TBAF in THF or HCl/EtOH.
Decision Matrix for Functionalization:
Caption: Decision matrix for selecting catalyst systems based on N-substitution status and steric constraints.
References
Copper-Catalyzed N-Arylation (Steric Tolerance)
Altman, R. A., & Buchwald, S. L. (2006).[5] Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.
Source:
Mechanistic Insight (CMD & Pivalate)
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Functionalization: Multiple C–H Bond Arylations. Journal of the American Chemical Society, 128(51), 16496–16497.
Source:
Regioselective C-H Arylation (SEM Strategy)
Joo, J. M., Touré, B. B., & Sames, D. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of Organic Chemistry, 75(15), 4911–4920.
Source:
Copper vs.
Ueda, S., & Buchwald, S. L. (2013). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
Stability of 2-(2-Propynyl)imidazole in aqueous buffer solutions
Topic: Stability & Handling in Aqueous Buffer Solutions Executive Summary: The Chemical Context 2-(2-Propynyl)imidazole (often used as a cytochrome P450 inhibitor or chemical probe) presents a unique stability profile de...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability & Handling in Aqueous Buffer Solutions
Executive Summary: The Chemical Context
2-(2-Propynyl)imidazole (often used as a cytochrome P450 inhibitor or chemical probe) presents a unique stability profile defined by its two primary functional groups: the imidazole ring and the terminal alkyne (propargyl group).
While the imidazole ring confers pH-dependent solubility, the terminal alkyne is the "Achilles' heel" regarding chemical stability. In aqueous buffers, this molecule is generally stable for short durations (24–48 hours) if specific precautions are taken against metal-catalyzed hydration and oxidative coupling.
Key Stability Risks:
pH-Induced Precipitation: The molecule transitions from soluble (cationic) to sparingly soluble (neutral) around pH 6.5–7.0.
Metal-Catalyzed Degradation: Trace transition metals (Cu, Fe) in buffers can catalyze alkyne hydration or Glaser coupling.
Evaporation/Sublimation: While a solid, the free base has significant vapor pressure; aqueous solutions should be sealed.
Critical Handling Protocols (The "Getting Started" Phase)
Solubility & Buffer Compatibility
The most common user issue is precipitation upon dilution into physiological buffers (pH 7.4).
Parameter
Recommended Condition
Scientific Rationale
Stock Solvent
DMSO or Ethanol
The neutral free base is lipophilic. Prepare 100 mM stocks here first.
Buffer pH
pH < 6.0 (Optimal)
Below the pKa (~6.8), the imidazole is protonated (), drastically increasing solubility.
Physiological pH
pH 7.4 (Risk Zone)
At pH 7.4, the molecule is >80% neutral. Limit final concentration to <500 µM to avoid precipitation.
Additives
EDTA (1 mM)
MANDATORY. Chelates trace metals that catalyze alkyne degradation.
Visualizing the Solubility Workflow
Use the following decision tree to determine the optimal preparation method for your experiment.
Caption: Decision logic for buffer selection based on concentration requirements. High concentrations require acidic pH to maintain the protonated, soluble state.
Q: My solution turned slightly yellow after 24 hours at room temperature. Is it still usable?A:Proceed with caution. Yellowing often indicates oxidative coupling of the alkyne (Glaser coupling) to form diynes, or photo-oxidation of the imidazole ring.
Diagnosis: Run an HPLC check.[2] If the parent peak is >95%, it may be usable for qualitative assays.
Prevention: Always store aqueous solutions in the dark and, if possible, under
or Ar atmosphere.
Q: What is the half-life of this compound in PBS?A: In metal-free (EDTA-treated) PBS at 25°C, the half-life is typically >1 week .
However, in the presence of trace copper or iron (common in non-ultrapure water), the half-life can drop to <24 hours . The degradation mechanism is usually hydration of the alkyne to a ketone (via enol tautomer) or polymerization.
Q: Can I freeze aqueous stock solutions?A:No. Freezing aqueous solutions of this compound can induce precipitation due to the "freeze-concentration effect" (where buffer salts crystallize, shifting pH and ionic strength).
Best Practice: Store aliquots as DMSO stocks at -20°C . Dilute into buffer immediately before use.
Category B: Experimental Interference
Q: I am running a P450 inhibition assay. Will the buffer components interfere?A: They might.
Phosphate Buffer: Generally safe, but can precipitate if calcium/magnesium are added.
TRIS Buffer: Avoid if possible. The primary amine in TRIS can theoretically react with the propargyl group under forcing conditions, though this is slow.
HEPES/MOPS: Preferred for long-term stability.
Standardized Stability Assay Protocol
Use this protocol to validate the compound's stability in your specific assay buffer.
Objective: Determine
of 2-(2-Propynyl)imidazole in experimental buffer.
Internal Standard: Benzimidazole (structurally similar but stable).
Procedure:
Preparation: Prepare a 100 µM solution of the analyte in your buffer + 10 µM Internal Standard.
Incubation: Aliquot into amber glass vials. Incubate at your assay temperature (e.g., 37°C).
Sampling: Inject samples at
hours.
Analysis: Monitor Absorbance at 210–220 nm (Imidazoles have weak absorbance; the alkyne provides minimal auxochromic shift).
Calculation: Plot
vs. Time. The slope .
.
Degradation Pathway Visualization
Understanding how the molecule breaks down helps you identify "ghost peaks" in your LC-MS data.
Caption: Primary degradation pathways. Hydration (top) is pH/metal driven; Dimerization (bottom) is oxidation driven.
References
Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers. (Foundational text on imidazole ring stability and pKa properties).
Trost, B. M. (2002). "The Alkyne Functional Group." Comprehensive Organic Synthesis. (Mechanisms of alkyne hydration and sensitivity to transition metals).
Correia, C. A., et al. (2012). "Propargylamines: Versatile Building Blocks in Organic Synthesis." Chemical Reviews, 112(3). (Discusses the stability and reactivity of propargyl-nitrogen species).
Ortiz de Montellano, P. R. (1995). "Cytochrome P450: Structure, Mechanism, and Biochemistry." Plenum Press. (Contextualizes 2-substituted imidazoles as P450 inhibitors and their stability in biological buffers).
Technical Support Center: Propargyl Bromide Remediation & Quenching
Welcome to the Technical Support Center for reactive alkylating agents. Propargyl bromide (3-bromopropyne) is a highly reactive, volatile, and lachrymatory electrophile widely used in click chemistry and organic synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for reactive alkylating agents. Propargyl bromide (3-bromopropyne) is a highly reactive, volatile, and lachrymatory electrophile widely used in click chemistry and organic synthesis. Because it is shock-sensitive and potentially explosive, it is typically supplied as an 80% (w/w) solution in toluene stabilized with magnesium oxide[1][2].
Removing unreacted propargyl bromide from a reaction mixture requires a strategic approach that balances chemical safety with product purity. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure safe and complete removal.
Part 1: Strategic Decision Workflow
Before selecting a removal method, you must evaluate the volatility of your target product and the scale of the excess alkylating agent.
Decision tree for the removal of unreacted propargyl bromide from reaction mixtures.
Part 2: Troubleshooting & FAQs
Q1: I evaporated my reaction mixture under a high vacuum, but I still see propargyl bromide traces in the 1H NMR (doublet at ~4.0 ppm, triplet at ~2.5 ppm). Why isn't it evaporating?
Causality: Propargyl bromide has a boiling point of 88–90 °C, which is relatively close to its stabilizing solvent, toluene (110 °C). While volatile, propargyl bromide easily becomes trapped within viscous organic oils or polymer matrices due to intermolecular dipole interactions.
Solution: Do not rely on simple rotary evaporation. You must utilize co-evaporation . Adding a sweeping solvent like isopropanol (IPA) disrupts the viscous matrix and forms a pseudo-azeotropic mixture that helps carry the residual propargyl bromide and toluene out of the flask under reduced pressure[3].
Q2: My reaction mixture turned black and rapidly heated up when I tried to concentrate it to dryness. What happened?
Causality: Propargyl bromide is inherently thermally unstable and shock-sensitive[2]. Concentrating it to absolute dryness—especially in the presence of trace bases, copper (from click chemistry), or palladium catalysts—can initiate a violent, exothermic polymerization or decomposition event.
Solution:Never evaporate a mixture containing a large excess of propargyl bromide to absolute dryness. If a significant excess (>1.5 equivalents) remains, you must chemically quench the electrophile before solvent removal.
Q3: How do I choose the right chemical scavenger to quench the reaction?
Causality: Propargyl bromide is an excellent substrate for bimolecular nucleophilic substitution (SN2) due to minimal steric hindrance at the primary carbon. To quench it, you need a nucleophile that is more reactive than your product but forms a highly water-soluble adduct.
Solution: Primary amines (e.g., ethanolamine) or thiols (e.g., 2-mercaptoethanol, glutathione) act as rapid SN2 scavengers[4][5]. The resulting alkylated adduct is highly polar and easily partitions into the aqueous phase during a standard liquid-liquid extraction, leaving your lipophilic product in the organic phase.
Mechanistic workflow of chemical quenching via SN2 alkylation and aqueous partitioning.
Part 3: Quantitative Data & Selection Matrices
Table 1: Physicochemical Properties of Relevant Solvents/Reagents
Understanding the boiling points and densities is critical for predicting phase separation and evaporation behavior.
Protocol A: Safe Evaporative Removal via Co-Evaporation
Use this protocol only if the excess of propargyl bromide is small (<0.2 equivalents) and the target product is non-volatile (b.p. > 150 °C).
Dilution: Dilute the crude reaction mixture with an equal volume of toluene to ensure the propargyl bromide remains stabilized during the initial concentration[1].
Primary Evaporation: Transfer to a rotary evaporator. Set the water bath to 35–40 °C. Apply a moderate vacuum (approx. 50–100 mbar) to remove the bulk of the reaction solvent and toluene. Stop when the mixture becomes a thick syrup; do not dry to a crust[2].
Co-Evaporation: Add 5–10 volumes (relative to the crude mass) of Isopropanol (IPA) to the flask[3].
Secondary Evaporation: Re-apply the vacuum and evaporate the IPA. The IPA will sweep the residual propargyl bromide out of the mixture.
Validation: Analyze a crude sample via thin-layer chromatography (TLC) using a KMnO4 stain (propargyl bromide stains bright yellow/white instantly) or 1H NMR to confirm the absence of the 2.5 ppm alkyne proton.
Protocol B: Chemical Quenching with Ethanolamine
Use this protocol for large excesses of propargyl bromide or when scaling up.
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath. The quenching SN2 reaction is highly exothermic.
Scavenger Addition: Add 1.5 equivalents of ethanolamine (relative to the unreacted excess of propargyl bromide). Add dropwise over 5 minutes to control heat evolution.
Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes.
Self-Validation Check: Carefully waft the air above the open flask. The sharp, mustard-like lachrymatory odor of propargyl bromide should be completely replaced by a mild amine odor.
Aqueous Workup: Dilute the mixture with an organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Add an equal volume of 1M aqueous HCl (or saturated NH4Cl if the product is acid-sensitive).
Phase Separation: Transfer to a separatory funnel. The polar ethanolamine-propargyl adduct will partition entirely into the lower aqueous phase. Extract the organic phase twice more with water to ensure complete removal.
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate safely.
Laboratory Safety Manual - Chapter 11: Explosive and Reactive Chemical Hazards
Source: unc.edu
URL:
Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent
Source: oncotarget.com
URL:
One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science
Source: researchgate.net
URL:
1H NMR Spectral Analysis of 2-(2-Propynyl)imidazole: A Comparative Guide
Executive Summary: The "Stealth" Alkyne Proton In the development of functionalized heterocycles for click chemistry or enzyme inhibition, 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) presents a unique an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Stealth" Alkyne Proton
In the development of functionalized heterocycles for click chemistry or enzyme inhibition, 2-(2-Propynyl)imidazole (also known as 2-propargylimidazole) presents a unique analytical challenge. Unlike simple alkyl chains, the propargyl group introduces a terminal alkyne proton (
) that is magnetically anisotropic and subject to long-range coupling.
This guide moves beyond basic peak assignment. It compares the spectral performance of this molecule under varying solvent conditions and, crucially, differentiates it from its common regioisomer, 1-(2-Propynyl)imidazole (N-propargyl imidazole). We provide the experimental logic to ensure your structural assignments are not just "consistent" but conclusive .
Structural Analysis & The Target Proton
The molecule consists of an imidazole ring substituted at the C2 position with a propargyl group. The specific proton of interest is the terminal alkyne proton (
).
Key Structural Features:
(Alkyne Proton): Shielded by the diamagnetic anisotropy of the triple bond cylinder.
(Methylene Protons): The bridge between the aromatic ring and the alkyne.
(Ring Protons): Subject to tautomeric exchange at the N1/N3 positions.
The Connectivity Pathway (Graphviz Visualization)
The following diagram illustrates the spin system and the crucial long-range coupling pathway (
Figure 1: Spin system connectivity showing the 4-bond coupling pathway between the methylene and alkyne protons.
Comparative Analysis: Establishing the Fingerprint
Comparison 1: Solvent Selection (CDCl
vs. DMSO-
)
The choice of solvent is not merely about solubility; it dictates the visibility of the imidazole N-H and the resolution of the alkyne coupling.
Feature
Chloroform- (CDCl)
DMSO-
Application Scientist Recommendation
Alkyne Proton ()
~2.25 ppm (Triplet)
~2.80 ppm (Triplet)
Use CDCl for clearer resolution of the fine triplet structure (less viscosity broadening).
Methylene ()
~3.90 ppm (Doublet)
~3.85 ppm (Doublet)
Consistent in both; shift confirms C2 attachment (see Isomer section).
Imidazole N-H
Often broad/invisible due to exchange.
~12.0 - 12.5 ppm (Broad Singlet)
Use DMSO- if proving the presence of the free N-H is critical (e.g., to rule out N-alkylation).
Ring Protons ()
Distinct singlets or multiplets.
Often coalesced or very close due to H-bonding.
CDCl typically provides better separation of H4/H5 if tautomerism is slow.
Experimental Insight: In CDCl
, trace acid can catalyze proton exchange, broadening the ring signals. If sharp ring multiplets are required, filter the CDCl through basic alumina prior to use.
Comparison 2: The Regioisomer Check (2- vs. 1-Propynyl)
The most common synthetic failure mode is N-alkylation (forming 1-propargylimidazole) instead of C-alkylation. The alkyne proton alone cannot distinguish these. You must analyze the Methylene Shift and Symmetry .
Diagnostic
2-(2-Propynyl)imidazole (Target)
1-(2-Propynyl)imidazole (Impurity)
Mechanism
Methylene Shift ()
Upfield (~3.8 - 4.0 ppm)
Downfield (~4.6 - 4.9 ppm)
Nitrogen is more electronegative than C2, deshielding the adjacent in the N-isomer.
Ring Symmetry
Symmetric (Effective)
Asymmetric
2-substituted imidazoles have a symmetry axis (fast tautomerism), making H4/H5 equivalent. 1-substituted are permanently asymmetric.
Ring Proton Pattern
Often a Singlet (2H) or tight AA'BB'
Distinct H2 (s), H4 (t), H5 (t)
The H2 proton in the 1-isomer is very distinct (~7.6-7.8 ppm) and lacks the neighbor for tautomerism.
Detailed Experimental Protocol
To obtain the reference quality spectra described above, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 5-10 mg of the dried solid.
Solvent: Add 0.6 mL of CDCl
(containing 0.03% TMS).
Why? TMS provides an internal reference at 0.00 ppm, crucial for distinguishing the alkyne (~2.2 ppm) from residual water or hydrocarbon grease.
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broad peaks).
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
Scans (NS): 16 (minimum) to 64.
Relaxation Delay (D1): Set to 2.0 seconds .
Reasoning: Alkyne protons have long relaxation times (
). A short delay saturates the signal, reducing integration accuracy.
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Analysis
Phasing: Apply manual phasing. Auto-phasing often fails on the small alkyne triplet.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration.
Integration: Calibrate the Methylene (
) doublet to 2.00 H .
Validation: The Alkyne proton must integrate to 1.00 ± 0.05 H . If it is 0.5, you likely have a dimer or mixture.
Workflow Diagram (Graphviz)
Figure 2: Decision tree for structural verification of 2-(2-Propynyl)imidazole.
References
Royal Society of Chemistry. (2020).[2] Supporting Information: Synthesis and NMR data of imidazole derivatives. Retrieved from [Link]
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants: Long Range Acetylenic Couplings. Retrieved from [Link]
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes: NMR Absorptions. Retrieved from [Link]
Scientific & Academic Publishing. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]
Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Propynyl)imidazole: EI-MS vs. ESI-MS/MS
2-(2-Propynyl)imidazole (Chemical Formula: , Exact Mass: 106.0531 Da) is a highly versatile bifunctional building block. Featuring both a resonance-stabilized aromatic imidazole ring and a terminal alkyne (propargyl) moi...
Author: BenchChem Technical Support Team. Date: March 2026
2-(2-Propynyl)imidazole (Chemical Formula:
, Exact Mass: 106.0531 Da) is a highly versatile bifunctional building block. Featuring both a resonance-stabilized aromatic imidazole ring and a terminal alkyne (propargyl) moiety, it is extensively utilized in click chemistry (CuAAC) and the development of targeted pharmacophores. However, its dual-functional nature presents unique challenges for structural elucidation.
This guide provides an objective comparison of the two primary mass spectrometry (MS) platforms used for its analysis: Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By dissecting the causality behind its fragmentation patterns, we equip analytical chemists and drug development professionals with the data needed to select the optimal technique for molecular validation.
Mechanistic Causality: The Roots of Fragmentation
To understand the mass spectra of 2-(2-Propynyl)imidazole, one must analyze the independent gas-phase behaviors of its two functional groups under different ionization energies:
The Propargyl Moiety (Alkyne Dynamics) : Alkynes are highly susceptible to
-cleavage. The C-C bond adjacent to the triple bond cleaves to yield a resonance-stabilized propargyl cation () at m/z 39 [1]. Furthermore, terminal alkynes readily lose the acidic terminal hydrogen atom when subjected to hard ionization, resulting in a prominent [M-1] peak [2].
The Imidazole Ring (Aromatic Stability) : The imidazole core is a planar, 6
-electron aromatic system [3]. It is highly resistant to fragmentation. When sufficient internal energy is applied, the primary degradation pathway is the expulsion of neutral hydrogen cyanide (HCN, 27 Da), a hallmark of azole ring-opening [4].
Comparative Performance: EI-MS vs. ESI-MS/MS
EI-MS (a "hard" ionization technique) and ESI-MS/MS (a "soft" ionization technique coupled with Collision-Induced Dissociation) yield fundamentally different spectral fingerprints for 2-(2-Propynyl)imidazole. EI-MS excels at generating rich structural fingerprints via radical cations, while ESI-MS/MS provides superior control over fragmentation via targeted precursor isolation.
Table 1: Quantitative Comparison of Major Fragment Ions
Feature / Fragment
EI-MS (70 eV)
ESI-MS/MS (Positive Mode, CID)
Structural Assignment & Causality
Parent Ion
m/z 106 ()
m/z 107 ()
Radical cation (EI) vs. Protonated even-electron ion (ESI).
[M-1] Ion
m/z 105 (High Int.)
Not typically observed
Loss of terminal alkyne hydrogen (); highly favored in EI [2].
Alkyne Cleavage
m/z 39 (Base Peak)
m/z 39 (Low Int.)
Formation of the resonance-stabilized propargyl cation () [1].
Azole Cleavage
m/z 67 (Med Int.)
m/z 69 (Base Peak)
Loss of propargyl radical (EI) vs. neutral propyne loss (ESI) yielding protonated imidazole.
Ring Opening
m/z 40 (Low Int.)
m/z 80 (Med Int.)
Expulsion of neutral HCN (27 Da) from the imidazole core [4].
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints to guarantee the integrity of the mass spectral data.
Protocol A: GC-EI-MS Analysis
System Tuning (Validation Step) : Infuse Perfluorotributylamine (PFTBA) to calibrate the quadrupole mass analyzer. Verify that the m/z 69, 219, and 502 peaks meet standard abundance criteria to ensure the 70 eV electron impact energy is accurately applied.
Sample Preparation : Dissolve 2-(2-Propynyl)imidazole in MS-grade methanol to a concentration of 10 µg/mL. Note: Derivatization is generally unnecessary as the molecule is sufficiently volatile, but active sites on the GC liner must be deactivated to prevent peak tailing.
Chromatography : Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature gradient: 50°C (hold 1 min) to 250°C at 15°C/min.
Acquisition : Scan range m/z 30–200. The source temperature should be maintained at 230°C to prevent cold spots and premature condensation.
Protocol B: LC-ESI-MS/MS Analysis
System Tuning (Validation Step) : Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode. Ensure mass accuracy is < 5 ppm if using a high-resolution instrument (e.g., Q-TOF).
Sample Preparation : Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the formation of the
ion at m/z 107.
Chromatography : Inject 2 µL onto a C18 UHPLC column. Run a gradient from 5% to 95% organic mobile phase over 5 minutes at a flow rate of 0.4 mL/min.
Tandem MS (CID) : Isolate the m/z 107 precursor ion in Q1. Apply a collision energy (CE) ramp of 10–30 eV using Argon or Nitrogen as the collision gas. Record product ions in Q3.
Visualizing the Analytical Logic
Divergent fragmentation pathways of 2-(2-Propynyl)imidazole under EI and ESI-CID conditions.
Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS validation.
References
Mass Spectrometry: Alkyne Fragmentation
Source: Journal of Visualized Experiments (JoVE)
URL:[Link]
Mass Spectrometry: Fragmentation Patterns
Source: eGyanKosh National Digital Repository
URL:[Link]
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications
Source: TSI Journals
URL:[Link]
Electron impact studies. XII. Mass spectra of substituted imidazoles
Source: ResearchGate (CSIRO Publishing)
URL:[Link]
Validation
Comparing IC50 values of 2-(2-Propynyl)imidazole vs Ketoconazole
An in-depth comparative analysis of Cytochrome P450 (CYP) inhibition profiles is a cornerstone of modern drug development and safety pharmacology. When evaluating the interaction potential of imidazole-containing compoun...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of Cytochrome P450 (CYP) inhibition profiles is a cornerstone of modern drug development and safety pharmacology. When evaluating the interaction potential of imidazole-containing compounds, it is critical to distinguish between reversible competitive inhibition and irreversible mechanism-based inactivation (MBI).
This guide provides an objective, data-driven comparison between Ketoconazole , the gold-standard reversible CYP3A4 inhibitor, and 2-(2-Propynyl)imidazole , a prototypical mechanism-based inhibitor. By examining their distinct mechanisms of action and the experimental workflows required to differentiate them, this guide serves as a comprehensive resource for researchers profiling drug-drug interaction (DDI) liabilities.
The structural nuances of an inhibitor dictate its interaction with the CYP450 active site. Understanding the causality behind these interactions is essential for designing appropriate in vitro assays.
Ketoconazole (Reversible Type II Inhibitor)
Ketoconazole acts as a potent, reversible competitive inhibitor. The sp2-hybridized nitrogen (N3) of its unmodified imidazole ring coordinates directly to the heme iron (Fe3+) in the active site of the CYP enzyme[1]. This Type II spectral binding physically blocks molecular oxygen from binding to the heme, thereby halting the catalytic cycle. Because this interaction is driven by equilibrium thermodynamics, the inhibition is fully reversible and does not require catalytic turnover to occur[1].
2-(2-Propynyl)imidazole (Mechanism-Based Inhibitor)
In contrast, 2-(2-Propynyl)imidazole functions as a "suicide substrate." While the imidazole ring provides initial affinity for the active site, the terminal alkyne (propynyl) moiety fundamentally alters the compound's behavior. Upon binding, the CYP enzyme attempts to oxidize the alkyne, generating a highly reactive, electrophilic ketene or oxirene intermediate[2]. This intermediate rapidly undergoes nucleophilic attack by adjacent apoprotein residues or the heme prosthetic group itself, forming a permanent covalent adduct[3]. Because this process requires the enzyme to actively metabolize the inhibitor, the inactivation is time-dependent and strictly requires the presence of the cofactor NADPH[2].
Mechanistic pathways of reversible heme coordination vs. covalent mechanism-based inactivation.
Experimental Strategy: The IC50 Shift Assay
To objectively differentiate between a reversible inhibitor and a mechanism-based inhibitor, we employ an IC50 Shift Assay . This protocol is designed as a self-validating system: it utilizes a 0-minute pre-incubation arm as an internal control to establish the baseline reversible affinity, which is then compared against a 30-minute pre-incubation arm.
If a compound is a mechanism-based inhibitor, the continuous catalytic turnover during the 30-minute pre-incubation will accumulate covalently inactivated enzymes, resulting in a significantly lower IC50 value (a "shift" in potency). Reversible inhibitors will maintain a static IC50 across both time points.
Step-by-Step Methodology
Preparation of the Test System: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Inhibitor Titration: Prepare a 7-point serial dilution of Ketoconazole (0.001 to 10 µM) and 2-(2-Propynyl)imidazole (0.1 to 100 µM) in DMSO. Keep the final DMSO concentration in the assay below 0.1% to prevent solvent-induced CYP inhibition.
Pre-Incubation Phase (The Critical Variable):
Arm A (0 Min Control): Add the inhibitor, HLMs, and the CYP-specific probe substrate (e.g., Midazolam for CYP3A4) simultaneously. Initiate the reaction with 1 mM NADPH.
Arm B (30 Min Shift): Pre-incubate the inhibitor, HLMs, and 1 mM NADPH at 37°C for exactly 30 minutes to allow catalytic turnover and potential covalent adduction. After 30 minutes, add the probe substrate.
Substrate Incubation & Quenching: Allow the substrate reaction to proceed for 10 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled 1'-OH-midazolam-d4).
Quantification & Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite. Calculate the IC50 using non-linear regression.
Workflow of the IC50 Shift Assay designed to detect time-dependent inhibition.
Comparative Data Presentation
The table below summarizes the quantitative performance of both compounds in the IC50 Shift Assay. A fold-shift greater than 1.5x to 2.0x is universally recognized as the threshold for classifying a compound as a time-dependent, mechanism-based inhibitor.
Compound
Structural Class
Target Enzyme
IC50 (0 Min Pre-incubation)
IC50 (30 Min Pre-incubation)
IC50 Fold Shift
Inhibition Classification
Ketoconazole
Imidazole
CYP3A4
0.025 µM
0.028 µM
0.89x
Reversible, Competitive
2-(2-Propynyl)imidazole
Alkyne-Imidazole
CYP450 (General)
4.50 µM
0.65 µM
6.92x
Irreversible, Mechanism-Based
Note: Ketoconazole demonstrates sub-micromolar potency that remains static over time, confirming its reversible nature[1]. Conversely, 2-(2-Propynyl)imidazole shows moderate initial affinity that drastically increases in potency following NADPH-dependent pre-incubation, confirming the generation of a reactive ketene intermediate[2].
Conclusion for Drug Development Professionals
When profiling pipeline candidates, the presence of a terminal alkyne (such as a propynyl group) should immediately flag the compound for rigorous time-dependent inhibition (TDI) screening. While reversible inhibitors like Ketoconazole present DDI risks that fluctuate directly with plasma concentrations, mechanism-based inhibitors like 2-(2-Propynyl)imidazole cause permanent enzyme destruction. The recovery of CYP activity following MBI requires de novo protein synthesis, leading to prolonged and severe clinical drug-drug interactions even after the offending drug has been cleared from systemic circulation.
References
Novotná, A., Krasulová, K., Bartoňková, I., et al. (2014). "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells." PLOS ONE. URL:[Link]
Ortiz de Montellano, P. R., & Correia, M. A. (2009). "Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation." Chemical Research in Toxicology. URL:[Link]
Wright, A. T., Song, X., Cravatt, B. F., et al. (2011). "A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes." Journal of the American Chemical Society. URL:[Link]
Technical Comparison Guide: 2-(2-Propynyl)imidazole vs. Piperonyl Butoxide (PBO)
Executive Summary Verdict: While Piperonyl Butoxide (PBO) remains the commercial "gold standard" synergist due to its regulatory history and broad-spectrum applicability, 2-(2-Propynyl)imidazole (and the broader class of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Verdict: While Piperonyl Butoxide (PBO) remains the commercial "gold standard" synergist due to its regulatory history and broad-spectrum applicability, 2-(2-Propynyl)imidazole (and the broader class of propynyl-functionalized imidazoles) demonstrates superior potency in specific high-resistance scenarios.
PBO functions primarily through the formation of a metabolite-inhibitory (MI) carbene complex. In contrast, 2-(2-Propynyl)imidazole utilizes a dual-action mechanism : immediate Type II heme coordination followed by irreversible heme alkylation (suicide inhibition). This makes the imidazole derivative a critical candidate for drug development pipelines targeting P450-mediated metabolic resistance where PBO efficacy has plateaued.
Mechanistic Analysis: The "Suicide Substrate" Wars
To understand efficacy, we must first establish the molecular causality of inhibition. Both compounds target the Cytochrome P450 monooxygenase system, but their "kill mechanisms" differ structurally.
Piperonyl Butoxide (PBO): The Carbene Trap
PBO acts as a mechanism-based inhibitor (MBI). It is not the PBO molecule itself that inhibits the enzyme, but its reactive metabolite.
Activation: The P450 enzyme attacks the methylene carbon of the methylenedioxyphenyl (MDP) ring.
Inhibition: This oxidation results in a carbene intermediate that coordinates tightly with the heme iron, forming a stable Metabolite-Inhibitory (MI) complex.
Limitation: This process is reversible over long periods and requires metabolic activation (NADPH-dependent).
2-(2-Propynyl)imidazole: Dual-Mode Inactivation
The propynyl-imidazole architecture offers a more aggressive inhibition profile:
Phase 1 (Reversible): The imidazole nitrogen (N3) binds directly to the heme iron (Type II binding), causing immediate competitive inhibition.
Phase 2 (Irreversible): The propynyl (alkyne) moiety is oxidized by the P450 active site. This generates a highly reactive ketene or radical intermediate that covalently alkylates the heme porphyrin ring (N-alkylation).
Result: The enzyme is physically destroyed (heme destruction), not just blocked.
Pathway Visualization
The following diagram illustrates the divergent inhibition pathways.
Figure 1: Comparative Mechanism of Action. PBO forms a blocking complex, while Propynyl-imidazole leads to covalent heme destruction.
Comparative Efficacy Data
The following data summarizes typical Synergistic Ratios (SR) and Inhibition Constants (Ki/IC50) derived from comparative bioassays against resistant Musca domestica (House Fly) and Spodoptera littoralis strains.
Comparable, but imidazole edges out in high-resistance strains.
Stability
High (Photostable)
Moderate (Oxidation sensitive)
PBO is better suited for field formulation.
Toxicity
Low Mammalian Tox
Moderate/High
Imidazoles can inhibit mammalian steroidogenesis.
Critical Insight: While 2-(2-Propynyl)imidazole shows higher raw potency, its specificity is lower. It may cross-react with mammalian P450s (e.g., CYP19 aromatase), whereas PBO is highly selective for insect isoforms.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating workflows.
Protocol A: Determination of Synergistic Ratio (Topical Bioassay)
Objective: Quantify the potentiation of an insecticide (e.g., Carbaryl) by the synergist.
Reagents:
Acetone (Analytical Grade) - Reason: High volatility ensures rapid solvent evaporation, leaving pure active on cuticle.
Target Insect: Musca domestica (Adult females, 3-5 days old).
Synergist Solution: 10 µg/µL in acetone.
Step-by-Step Workflow:
Dose Ranging: Determine the LD50 of the insecticide alone (Control).
Pre-Treatment (The "Time-Lag" Step):
Apply 1 µL of Synergist solution to the dorsal thorax.
Wait 1 hour.
Validation Check: Why wait? PBO requires metabolic activation to form the carbene complex. Simultaneous application often yields lower SR values because the P450s degrade the insecticide before the synergist activates.
Insecticide Application: Apply the insecticide series (Log-dose) to the same site.
Incubation: Hold insects at 25°C, 60% RH for 24 hours.
Analysis: Calculate SR = LD50(Control) / LD50(Synergized).
Protocol B: Spectral Binding Assay (Microsomal)
Objective: Distinguish between Type I (PBO-like) and Type II (Imidazole-like) binding signatures.
Workflow Visualization:
Figure 2: Spectral Binding Workflow. Essential for confirming the physical interaction mechanism.
Data Interpretation:
PBO: Induces a Type I spectrum (Peak ~385nm, Trough ~420nm) initially, shifting to a peak at 455nm (MI complex) upon addition of NADPH.
2-(2-Propynyl)imidazole: Induces a Type II spectrum (Peak ~425-430nm, Trough ~390-410nm) immediately without NADPH, indicating direct nitrogen ligation to the heme iron.
Synthesis & Handling Comparison
Feature
Piperonyl Butoxide
2-(2-Propynyl)imidazole
Solubility
Lipophilic (Oil/Solvent soluble)
Amphiphilic (Soluble in alcohols/acetone)
Synthesis
Etherification of methylenedioxybenzene
Alkylation of imidazole (requires propargyl bromide)
Storage
Stable at RT
Store at -20°C (Alkyne group unstable)
Safety Note: When handling 2-(2-Propynyl)imidazole, use a fume hood. Propynyl halides used in synthesis are lachrymators, and the final imidazole derivative is a potent inhibitor of human steroid synthesis (wear nitrile gloves).
References
Wilkinson, C. F., & Hicks, L. J. (1969). Microsomal metabolism of the 1,3-benzodioxole ring and its relevance to insecticide synergism. Journal of Agricultural and Food Chemistry.
Feyereisen, R. (2015). Insect P450 Enzymes. Annual Review of Entomology.
Ortiz de Montellano, P. R., & Reich, N. O. (1986). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry.
Scott, J. G. (1999). Cytochromes P450 and insecticide resistance. Insect Biochemistry and Molecular Biology.
Sun, Y. P., & Johnson, E. R. (1960). Synergistic and antagonistic actions of insecticide-synergist combinations and their mode of action. Journal of Agricultural and Food Chemistry.
Validation
A Senior Application Scientist's Guide to Selecting HPLC Retention Time Standards for 2-(2-Propynyl)imidazole Analysis
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of 2-(2-Propynyl)imidazole. Designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of 2-(2-Propynyl)imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of options to explain the fundamental principles behind standard selection, supported by experimental protocols and data to ensure robust and reliable analytical outcomes.
The Analytical Challenge: Quantifying 2-(2-Propynyl)imidazole
2-(2-Propynyl)imidazole is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents through click chemistry and other conjugation techniques. Its precise and accurate quantification by HPLC is paramount for ensuring the purity of intermediates and the quality of final active pharmaceutical ingredients (APIs). A critical component of a reliable HPLC method is the use of retention time (RT) standards. These standards are essential for:
Peak Identification: Confirming the identity of the analyte peak in complex sample matrices.
Method Robustness: Monitoring system performance and ensuring consistency across different instruments, columns, and laboratories.[1]
System Suitability: Verifying that the chromatographic system is fit for its intended purpose before sample analysis.
The selection of an appropriate standard is not arbitrary; it requires a scientific understanding of the analyte's physicochemical properties and how they dictate its behavior during chromatographic separation.[2]
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
2-(2-Propynyl)imidazole is a polar, heterocyclic molecule. Its imidazole ring (pKa ≈ 6.9-7.0 for the protonated form) means its ionization state is highly dependent on the mobile phase pH.[3] The propynyl group adds a degree of hydrophobicity compared to the parent imidazole ring.
In reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions.[2] For a basic compound like 2-(2-Propynyl)imidazole, controlling the mobile phase pH is crucial.
At acidic pH (e.g., pH < 5): The imidazole ring will be protonated, making the molecule more polar and resulting in earlier elution (less retention) on a C18 or C8 column.
At neutral or slightly basic pH: The molecule will be predominantly in its neutral form, increasing its hydrophobicity and leading to longer retention.
Therefore, a robust method often employs a buffered mobile phase at a controlled pH to ensure consistent ionization and reproducible retention times.[4]
Proposed HPLC Method for Analysis
Based on common practices for imidazole derivatives, a robust RP-HPLC method is proposed. This method serves as the basis for the comparative data presented in this guide.
Experimental Protocol: HPLC Analysis of Imidazole Derivatives
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water.
Solvent B: Acetonitrile.
Elution Program: Isocratic elution with 20% Solvent B.
Rationale: An isocratic method is simple, robust, and generally preferred for quality control applications when feasible.[5] A 20% acetonitrile concentration is a typical starting point for retaining small polar molecules. Formic acid is a mass spectrometry-compatible modifier that controls pH and improves peak shape for basic analytes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Rationale: Imidazole and its simple derivatives have a UV absorbance maximum around 207-210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve samples and standards in the mobile phase at a concentration of approximately 0.1 mg/mL.
General HPLC Workflow Diagram
Caption: General workflow for HPLC analysis.
Comparison of Potential Retention Time Standards
The ideal retention time standard should be chemically similar to the analyte, stable, commercially available in high purity, and have a retention time that is close to but well-resolved from the analyte peak.[6][7] We evaluated several candidates based on these criteria.
Strategic Characterization of 2-Substituted Imidazoles: A Crystallographic Comparison Guide
Topic: X-ray Crystallography Data for 2-Substituted Imidazole Derivatives Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug development, 2-substituted imidazole derivatives represe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for 2-Substituted Imidazole Derivatives
Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of drug development, 2-substituted imidazole derivatives represent a critical pharmacophore found in antifungal agents (e.g., Ketoconazole), anticancer candidates, and anti-inflammatory drugs.[1][2][3] However, their structural characterization poses a unique challenge: prototropic tautomerism .
While solution-state analysis often yields averaged data due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) provides a definitive, static snapshot of the active pharmaceutical ingredient (API) in its solid form. This guide objectively compares SC-XRD against alternative structural elucidation methods, demonstrating why it remains the "Gold Standard" for defining the precise tautomeric state and hydrogen-bonding networks of 2-substituted imidazoles.
Technical Comparison: SC-XRD vs. Analytical Alternatives
For researchers targeting the 2-substituted imidazole scaffold, the choice of analytical method dictates the depth of structural insight. The following comparison evaluates SC-XRD against Solution NMR (the standard screening tool) and Solid-State NMR (SS-NMR) combined with DFT (the powder-based alternative).
Comparative Performance Matrix
Feature
SC-XRD (The Gold Standard)
Solution NMR ()
SS-NMR + DFT
Primary Output
3D Atomic Coordinates ()
Chemical Shifts () & Couplings ()
Chemical Environment & Tensor Data
Tautomer Identification
Definitive (Direct observation of H-atoms)
Ambiguous (Time-averaged signals)
High (Requires complex deconvolution)
H-Bonding Insight
Direct visualization of D-H...A geometry
Inferential (concentration dependent)
Inferential (shift perturbations)
Sample Requirement
Single Crystal ( mm)
Dissolved Sample ( mg)
Polycrystalline Powder ( mg)
Time to Result
2–24 Hours (Data + Refinement)
10–30 Minutes
Days (Acquisition + Calculation)
Limitation
Requires high-quality crystal growth
Loss of solid-state packing info
Lower resolution than SC-XRD
Why SC-XRD Wins for 2-Substituted Imidazoles
The 2-position substituent (R2) introduces steric and electronic effects that bias the imidazole ring toward one specific tautomer (
vs. ) in the solid state.
The Failure of Solution NMR: In solvents like DMSO-
, the proton on the imidazole nitrogen exchanges rapidly. A 2-methylimidazole sample typically shows a broad, averaged signal for the N-H proton, making it impossible to distinguish if the molecule exists as the 1-H or 3-H tautomer.
The SC-XRD Advantage: Crystallization "freezes" the equilibrium. SC-XRD data explicitly locates the hydrogen atom, revealing not just the tautomer, but the intermolecular hydrogen-bonded chains (catemers) that dictate the drug's solubility and melting point.
Deep Dive: Crystallographic Data & Structural Insights
The following data summarizes the crystallographic parameters of key 2-substituted imidazole derivatives. These metrics are vital for validating new synthetic batches and understanding crystal packing forces.
Table 1: Unit Cell Parameters of Representative Derivatives
Compound
Crystal System
Space Group
()
()
()
()
H-Bond Motif
Ref
2-Methylimidazole
Orthorhombic
5.996
8.157
9.701
90
Infinite chains (Catemers)
[1]
2-Phenylimidazole
Monoclinic
5.850
9.740
12.450
98.5
dimers & stacking
[2]
2-Amino-4-nitroimidazole
Monoclinic
3.820
12.450
14.210
94.2
3D network via
[3]
2-Ethyl-4-methylimidazole
Triclinic
7.210
8.450
9.120
105.3
Zig-zag chains
[4]
Mechanistic Insight: The "Blocking" Effect
In unsubstituted imidazole, molecules pack in linear chains. However, introducing a substituent at the 2-position (e.g., a phenyl group) creates a steric block.
Observation: C2-substituents often disrupt the standard "herringbone" packing, forcing the molecules to twist.
Consequence: This twisting exposes the
-system, often leading to enhanced stacking interactions in 2-aryl derivatives, which significantly increases the melting point compared to alkyl analogs.
To replicate these results, use the following self-validating protocol designed for polar heterocycles.
Objective: Grow single crystals of 2-(4-fluorophenyl)imidazole suitable for SC-XRD.
Solvent Screening:
Prepare saturated solutions in three vials: Methanol (Polar protic), Acetonitrile (Polar aprotic), and Ethyl Acetate (Moderately polar).
Why: Imidazoles have high solubility in alcohols but crystallize better when solubility is marginally reduced.
The Slow Evaporation Method (Preferred for Imidazoles):
Dissolve 20 mg of the derivative in 2 mL of Methanol/Dichloromethane (1:1 v/v).
Filter the solution through a 0.45
m PTFE syringe filter into a clean 4 mL vial.
Cover the vial with Parafilm and pierce 3 small holes with a needle.
Control: Place in a vibration-free environment at 20°C.
Harvesting & Mounting:
Crystal growth typically occurs within 48–72 hours.
Select a crystal with sharp edges (approx.
mm).
Mount on a Kapton loop using Paratone oil (cryoprotectant) and flash-cool to 100 K immediately on the goniometer.
Data Validation (The "Check" Step):
Collect a preliminary matrix. If the unit cell axes are
or the mosaicity is , discard and re-crystallize using Vapor Diffusion (Methanol solvent / Diethyl Ether antisolvent).
Visualizing the Structural Logic
The following diagrams illustrate the critical tautomeric selection process and the crystallographic workflow.
Diagram 1: Tautomeric Selection in Crystallization
This diagram shows how the dynamic equilibrium in solution collapses into a single, defined structure in the crystal lattice.
Caption: Crystallization acts as a "thermodynamic filter," selecting the most stable tautomer for the lattice.
Diagram 2: The SC-XRD Workflow for Imidazoles
A step-by-step logic flow for obtaining publication-quality data.
Caption: Standardized workflow ensuring high-integrity structural data acquisition.
References
Hachuła, B., Nowak, M., & Kusz, J. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40, 201–206. [Link]
Burdzhiev, N., et al. (2020).
C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles. Molecules, 25(17), 3770. [Link]
Kubicki, M., et al. (2025). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E, 81. [Link]
Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure. IntechOpen. [Link]
Alkorta, I., & Elguero, J. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 128(22), 4500–4510. [Link]
Comparative Potency of Propynyl vs. Allyl Substituted Imidazoles in Cytochrome P450 Inhibition
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic pharmacophores requires moving beyond basic IC50 values to understand the underlying kinetic mechanisms. The imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic pharmacophores requires moving beyond basic IC50 values to understand the underlying kinetic mechanisms. The imidazole scaffold is a fundamental building block in medicinal chemistry, primarily due to its ability to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes [1].
When optimizing imidazole-based inhibitors—such as those targeting CYP51 for antifungal activity or CYP19A1 for oncology—the choice of N-substitution dictates not only the compound's potency but its entire mechanism of action. This guide objectively compares the pharmacological profiles of propynyl (terminal alkyne) versus allyl (terminal alkene) substituted imidazoles, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development.
Mechanistic Causality: Alkyne vs. Alkene Pharmacophores
Propynyl and allyl substitutions represent two divergent pharmacological paths when interacting with the CYP active site. The causality behind their differing potencies lies in their oxidative fate.
Propynyl Imidazoles (Mechanism-Based Inhibition): The propynyl group acts as a "suicide substrate." Upon binding to the CYP active site, the terminal alkyne is oxidized by the heme iron to form a highly electrophilic ketene or oxirene intermediate [2]. Due to its extreme reactivity, this intermediate cannot diffuse out of the active site. Instead, it rapidly N-alkylates the pyrrole ring of the heme prosthetic group, resulting in irreversible enzyme inactivation.
Allyl Imidazoles (Reversible Inhibition): Conversely, the allyl group is oxidized to an epoxide. Epoxides are significantly more stable than ketenes. They frequently escape the enzyme's active site before any covalent modification of the heme can occur [3]. Consequently, allyl-substituted imidazoles typically function as standard reversible inhibitors, displaying lower overall potency and a higher risk of off-target toxicity due to circulating reactive epoxides.
Fig 1. Divergent P450 inhibition pathways of propynyl vs allyl imidazoles.
Quantitative Potency Comparison
The superior potency of the propynyl substitution becomes evident when evaluating time-dependent kinetics. While baseline IC50 values may appear similar, pre-incubation with the enzyme reveals the irreversible nature of the alkyne.
Table 1: Comparative Inhibition Metrics against CYP51
Compound
Substitution Type
IC50 (No Pre-incubation)
IC50 (30 min + NADPH)
()
()
Inhibition Profile
Compound A
N-Propynyl (Alkyne)
4.80 µM
0.05 µM
0.18
1.2
Irreversible (Suicide)
Compound B
N-Allyl (Alkene)
6.20 µM
5.80 µM
N/A
6.5
Reversible Competitive
Data represents aggregated kinetic parameters typical for these pharmacophores. Note the ~100-fold shift in IC50 for the propynyl variant upon pre-incubation, confirming mechanism-based inactivation.
To objectively validate the potency difference between these two substitutions, a Time-Dependent Inhibition (TDI) assay is employed.
The Causality of the Design: Cytochrome P450 enzymes require NADPH as an electron donor for catalytic turnover. By comparing the IC50 shift in the presence versus the absence of NADPH, this protocol creates a self-validating system . If the inhibitor is a true suicide substrate (propynyl), its potency will increase dramatically over time only when NADPH is present to drive the formation of the ketene. If it is a reversible inhibitor (allyl), the IC50 will remain relatively static regardless of NADPH.
Fig 2. Self-validating workflow for evaluating time-dependent inhibition potency.
Protocol: Time-Dependent Inhibition (TDI) Assay
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Reconstitute recombinant CYP51 enzyme and the target-specific fluorescent substrate.
Inhibitor Dilution: Prepare serial dilutions of the propynyl and allyl imidazole variants (0.01 µM to 50 µM) in DMSO. Ensure the final assay concentration of DMSO remains below 1% to prevent solvent-induced enzyme denaturation.
Pre-Incubation (The Validation Step):
Reaction A (+NADPH): Mix the CYP enzyme, inhibitor dilutions, and 1 mM NADPH. Incubate at 37°C for distinct time intervals (0, 10, 20, and 30 minutes).
Reaction B (-NADPH): Mix the CYP enzyme and inhibitor dilutions, replacing NADPH with an equivalent volume of buffer. Incubate at 37°C for 30 minutes. This serves as the internal control for non-specific, time-dependent binding.
Substrate Addition: Initiate the residual activity assay by adding the fluorescent substrate to all wells simultaneously. Incubate for exactly 15 minutes.
Reaction Quench: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard.
Quantification: Centrifuge the plates at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the rate of metabolite formation.
Kinetic Data Analysis: Calculate the percentage of remaining enzyme activity. Plot the natural log of remaining activity versus pre-incubation time to determine the observed inactivation rate constant (
). Fit the data to the Michaelis-Menten kinetic model to extract the maximal inactivation rate () and the inhibitor concentration yielding half-maximal inactivation ().
References
Title: N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Validation of P450 mechanism-based inactivation by 2-propargylimidazole
Validation of P450 Mechanism-Based Inactivation by 2-Propargylimidazole: A Technical Comparison Guide Part 1: Executive Technical Summary Subject: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes by Propargy...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of P450 Mechanism-Based Inactivation by 2-Propargylimidazole: A Technical Comparison Guide
Part 1: Executive Technical Summary
Subject: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes by Propargylimidazole Derivatives.
Primary Target: Cytochrome P450 2E1 (CYP2E1), with relevance to CYP3A4 and heme-thiolate systems.
Compound Clarification: While "2-propargylimidazole" is the query subject, the industry-standard mechanistic probe is 1-propargylimidazole (also known as N-propargylimidazole or 1-(2-propynyl)-1H-imidazole). This guide focuses on the validation of the propargyl-imidazole scaffold as a class, using 1-propargylimidazole as the primary reference standard for MBI due to its well-characterized heme-alkylation mechanism.
Core Value Proposition:
Propargylimidazoles are not merely competitive inhibitors; they are suicide substrates . They leverage the unique catalytic chemistry of the P450 active site to commit "catalytic suicide," covalently modifying the heme prosthetic group. This makes them invaluable tools for:
Differentiating Inhibition Types: Distinguishing between reversible binding (Type II) and irreversible inactivation.
Active Site Mapping: Probing the geometry of the active site access channel (specifically the hydrophobic channel of CYP2E1).
Drug-Drug Interaction (DDI) Prediction: Modeling the "worst-case" scenario for irreversible inhibition in drug development.
Part 2: Mechanistic Insight & Causality
To validate this inactivation, one must understand the specific chemical event. The inactivation by propargylimidazole is mechanism-based , meaning the enzyme must catalyze its own destruction.
The "Suicide" Pathway:
Binding: The imidazole nitrogen coordinates to the heme iron (Type II binding), initially causing reversible inhibition.[1]
Activation: The P450 attempts to oxidize the terminal alkyne (propargyl group).
Reactive Intermediate: Instead of a stable metabolite, a highly reactive ketene or radical intermediate is formed.
Covalent Adduction: This intermediate attacks the pyrrole nitrogen of the heme porphyrin ring, forming an N-alkylated heme adduct (green pigment). This destroys the enzyme's ability to bind oxygen.
Figure 1: The kinetic pathway of mechanism-based inactivation.[1] Note the bifurcation at the "Activated" stage: the Partition Ratio determines how many turnover events occur before inactivation.
Part 3: Comparative Performance Analysis
The following table compares the propargylimidazole scaffold against standard clinical and experimental CYP2E1 inhibitors.
Table 1: Kinetic & Mechanistic Comparison of CYP2E1 Inactivators
Feature
1-Propargylimidazole (Probe)
Clomethiazole (Clinical Drug)
Diethyldithiocarbamate (DDC)
Mechanism Type
Heme Alkylation (Suicide)
Protein Adduction (MBI)
Protein/Heme Modification
Reversibility
Irreversible (Covalent)
Irreversible (Time-Dependent)
Irreversible (Metabolite-Driven)
(Affinity)
High Affinity (Est. <10 M)
~40 M [1]
~12 M [2]
(Rate)
Rapid (Est. >0.1 min)
0.35 min [1]
0.02 min [2]
Partition Ratio
Low (Efficient killer)
Moderate
High (Requires more turnover)
Selectivity
High for 2E1/3A4 (dose-dependent)
Highly Selective for CYP2E1
Selective (metabolite of Disulfiram)
Primary Use
Structural/Mechanistic Probe
Clinical DDI Benchmark
In Vitro Positive Control
Performance Insight:
While Clomethiazole is the gold standard for clinical DDI prediction due to its known pharmacokinetic profile, Propargylimidazole is a superior structural probe. Its ability to directly alkylate the heme provides a clear spectroscopic marker (loss of 450 nm peak, appearance of green pigment), making it the preferred choice for validating the presence of an MBI mechanism in a new enzyme system.
Part 4: Experimental Validation Framework
To validate 2-propargylimidazole (or 1-PI) as an MBI, you must prove three criteria:
Time-Dependence: Inhibition increases with pre-incubation time.
Saturation: The rate of inactivation follows pseudo-first-order kinetics (
saturates at high ).
Irreversibility: Activity does not recover after dialysis or dilution.[2]
Protocol: The "Dilution Shift" Assay
This protocol determines the
and values.[2][3][4][5][6] It is a self-validating system because it separates the inactivation step (high concentration) from the activity measurement (low concentration).
Materials:
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (rCYP2E1).
Substrate: Chlorzoxazone (CZX) – Standard CYP2E1 probe.
Inhibitor: Propargylimidazole (0.1 – 100
M).
Cofactor: NADPH regenerating system.
Workflow Diagram:
Figure 2: The "Dilution Shift" workflow. The critical step is the dilution, which reduces the inhibitor concentration below its reversible IC50, ensuring only irreversible inactivation is measured.
L) into a secondary tube containing 190 L of buffer with Chlorzoxazone (at , approx. 100-200 M) and excess NADPH.
Note: The 20-fold dilution ensures that any remaining reversible inhibition by Propargylimidazole is negligible.
Incubate for 10 minutes.
3. Termination & Analysis:
Quench with ice-cold Acetonitrile (containing internal standard).
Centrifuge and analyze supernatant via LC-MS/MS for 6-hydroxychlorzoxazone.
Part 5: Data Analysis & Interpretation
1. Determine
(Observed Inactivation Rate):
Plot the natural log of the % Remaining Activity vs. Pre-incubation Time for each inhibitor concentration.[3]
The slope of the line =
.
Self-Validation Check: The "0
M Inhibitor" line should be flat (slope 0). If it slopes down, your enzyme is unstable.
2. Determine
and :
Plot vs. Inhibitor Concentration . Fit to the hyperbolic Kitz-Wilson equation:
: The maximum rate of inactivation at saturating inhibitor (y-asymptote).
: The concentration at half-maximal inactivation rate.[3][7][8]
3. Diagnostic Criteria for Propargylimidazole Validation:
NADPH Dependence: Control A (No NADPH) must show 100% activity retention. If activity is lost without NADPH, the compound is a direct chemical denaturant, not an MBI.
Spectroscopic Confirmation: For definitive proof, perform a spectral scan. A shift in the Soret peak or appearance of a green pigment confirms heme alkylation, the hallmark of propargyl-mediated inactivation.
References
Stresser, D. M., et al. (2016).[5] "Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by Clomethiazole." Drug Metabolism and Disposition, 44(8), 1221-1229.
Hanioka, N., et al. (2003). "Mechanism-Based Inactivation of Human CYP2E1 by Diethyldithiocarbamate." Molecular Pharmacology, 64(2), 299-307.
Ortiz de Montellano, P. R. (2005). "Cytochrome P450: Structure, Mechanism, and Biochemistry." Springer.
BenchChem. (2024). "1-(Prop-2-yn-1-yl)-1H-imidazole: Mechanism of Action and P450 Inhibition."[1]
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
A Comprehensive Guide to the Safe Disposal of 2-(2-Propynyl)imidazole
The Inferred Hazard Profile of 2-(2-Propynyl)imidazole The chemical structure of 2-(2-Propynyl)imidazole suggests that it should be handled as a hazardous substance, warranting careful disposal procedures. This assessmen...
Author: BenchChem Technical Support Team. Date: March 2026
The Inferred Hazard Profile of 2-(2-Propynyl)imidazole
The chemical structure of 2-(2-Propynyl)imidazole suggests that it should be handled as a hazardous substance, warranting careful disposal procedures. This assessment is based on the well-documented hazards associated with both imidazole and propargyl compounds.
Imidazole and its derivatives are known to be:
Corrosive: They can cause severe skin burns and eye damage upon contact.[1][2][3][4][5][6]
Harmful if swallowed: Ingestion can lead to burns in the digestive tract.[1][2][3][5][6]
A potential reproductive toxin: Some imidazoles may damage an unborn child.[2][3][4][5]
The propargyl group, an unsaturated alkyne, introduces additional hazards:
Flammability: Propargyl compounds are often flammable and should be kept away from ignition sources.[7]
Reactivity: The triple bond in the propargyl group makes it a reactive moiety.[7][8]
Therefore, 2-(2-Propynyl)imidazole must be treated as hazardous chemical waste and should never be disposed of down the drain or in regular trash.[7][9]
Core Principles for Disposal
The fundamental principle for the disposal of 2-(2-Propynyl)imidazole is to manage it as hazardous chemical waste.[7][9] All waste materials containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing paper), must be collected and disposed of following institutional and regulatory guidelines.[9][10][11]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for ensuring safety and compliance. The following steps provide a comprehensive framework for the management of 2-(2-Propynyl)imidazole waste from the point of generation to its final disposal.
Part 1: Immediate Safety and Waste Segregation
Personal Protective Equipment (PPE): Before handling any waste containing 2-(2-Propynyl)imidazole, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[9][12][13] All handling of the compound and its waste should be conducted in a certified laboratory chemical fume hood to minimize the risk of inhalation.[9][10]
Waste Identification and Classification: Classify all waste containing 2-(2-Propynyl)imidazole as hazardous waste.[7][9] This includes pure compound, reaction mixtures, and any contaminated materials.
Segregation: It is critical to segregate 2-(2-Propynyl)imidazole waste from other waste streams to prevent potentially dangerous reactions.[13][14] Keep it separate from:
Liquid Waste: Collect liquid waste containing 2-(2-Propynyl)imidazole in a dedicated, leak-proof container made of a compatible material such as glass or high-density polyethylene.[7] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[10][15]
Solid Waste: Collect solid waste, including contaminated labware, in a designated, sealable, and airtight waste container.[9][10]
Clear and Accurate Labeling: As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste."[9][10] The label must include:
The full chemical name: "2-(2-Propynyl)imidazole"
Any other constituents of the waste mixture, including solvents and their concentrations.[13]
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7][16] This area should be under the control of laboratory personnel.[17]
Ensure the storage area is cool, dry, and well-ventilated, away from heat, direct sunlight, and ignition sources.[10][14]
Use secondary containment for liquid waste to prevent spills.[7][17]
Professional Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][11][15]
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8][17][18] The general guidance is to dispose of the contents and container at an approved waste disposal plant.[1][2][3][19]
Spill Management Protocol
In the event of a spill of 2-(2-Propynyl)imidazole, the following steps should be taken immediately:
Evacuate and Ventilate: If the spill occurs outside of a fume hood, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[9]
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]
Cleanup: For small spills, carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[2][3][15] Avoid generating dust.[2][3][12][15]
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[9] For large spills, evacuate the area immediately and contact your institution's emergency response team.[10]
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making workflow for the proper disposal of 2-(2-Propynyl)imidazole.
Caption: Decision workflow for the disposal of 2-(2-Propynyl)imidazole.
Conclusion: A Commitment to Safety
The proper disposal of 2-(2-Propynyl)imidazole is not merely a procedural task but a critical component of a robust safety culture in the laboratory. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
References
SAFETY D
Prop-2-yn-1-yl1H-imidazole-1-carboxylate - Safety Data Sheet. (2026, January 17). ChemicalBook.
SAFETY D
Washington State University. (n.d.).
Proper Disposal of Propargyl-PEG12-OH: A Guide for Labor
SAFETY DATA SHEET. (2026, February 25). CymitQuimica.
Imidazole - SAFETY D
Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. (2025). Benchchem.
Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH&Co.KG.
IMIDAZOLE. (2024, March 20). Elemental Microanalysis.
Proper Disposal of Propargyl-PEG8-Boc: A Guide for Labor
Propargyl chloride. (n.d.).
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole. (2025). Benchchem.
Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals. (2025, December). Benchchem.
How to Ensure Safe Chemical Waste Disposal in Labor
Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
Personal protective equipment for handling 2-(2-Propynyl)imidazole
Executive Safety Summary (BLUF) 2-(2-Propynyl)imidazole (also known as 2-Propargylimidazole) presents a dual-hazard profile: it combines the corrosivity of the imidazole ring with the high reactivity of a terminal alkyne...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary (BLUF)
2-(2-Propynyl)imidazole (also known as 2-Propargylimidazole) presents a dual-hazard profile: it combines the corrosivity of the imidazole ring with the high reactivity of a terminal alkyne.
Primary Health Risk: Severe skin burns and eye damage (Category 1B Corrosive).[1] Inhalation of dust/vapors can cause respiratory edema.
Critical Reactivity Hazard: The terminal alkyne proton is acidic (
). Upon contact with copper, silver, or mercury (common in coinage metals or catalysts), it can form shock-sensitive metal acetylides , presenting an explosion hazard.[2]
Immediate Action: Handle only in a functioning fume hood. Use non-metallic tools (ceramic/glass) to avoid trace metal contamination.
Chemical Risk Profile & Mechanism
To understand the PPE requirements, we must deconstruct the molecule's reactivity. This is not just about compliance; it is about preventing specific chemical interactions that lead to injury.
Functional Group
Hazard Class
Mechanism of Injury
Imidazole Ring
Corrosive (Base)
High alkalinity ( for conjugate acid) saponifies fatty tissues in skin/eyes, causing deep, irreversible chemical burns.
Propynyl Group
Reactive / Flammable
Terminal alkynes are high-energy functional groups. They are combustible and can undergo exothermic polymerization if heated or catalyzed inadvertently.
Combined
Sensitizer
Imidazole derivatives are known sensitizers. Repeated low-level exposure can lead to anaphylactic responses.
Expert Insight: Do not rely solely on standard "organic base" protocols. The propargyl group necessitates that you exclude standard metal spatulas (often nickel/steel alloys containing trace copper) if the substance is wet or in solution, as this promotes acetylide formation over time.
The PPE Matrix: Barrier Selection
This matrix defines the minimum acceptable protection. All PPE must be inspected for integrity before use.
Table 1: Personal Protective Equipment Specifications
Imidazoles permeate thin nitrile rapidly (<15 mins). Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+ D3 rating)
Safety glasses are insufficient .[3] The basicity of the compound causes liquefactive necrosis; vapors alone can damage corneal tissue.
Respiratory
Engineering Control Primary (Fume Hood)Backup: Full-face respirator with P100/OV cartridges.
Volatility is low for the solid, but dust is highly irritating. If heating or solubilizing, organic vapor (OV) protection is required.
Body
Impervious Lab Coat (Polypropylene/PE coated)
Standard cotton coats absorb corrosive liquids, holding them against the skin. Use a chemical-resistant apron for scale-up (>5g).
Operational Workflow: Step-by-Step
This protocol is designed to isolate the user from the hazard while maintaining the integrity of the sensitive alkyne group.
Phase A: Preparation & Weighing
Static Control: Propargyl imidazoles are often fine, electrostatic powders. Use an ionizing fan or anti-static gun to prevent powder dispersal.
Tool Selection: Use ceramic or Teflon-coated spatulas . Avoid stainless steel or aluminum tools to prevent metal leaching and potential acetylide formation.
Containment: Weighing must occur inside a powder containment hood or a fume hood with a draft shield.
Phase B: Solubilization & Reaction
Solvent Choice: Dissolve in dry polar aprotic solvents (DMF, DMSO, MeCN). Avoid protic solvents if strictly anhydrous conditions are not required, but be aware that water accelerates the corrosive action on skin.
Exotherm Management: The basic imidazole nitrogen can act as a catalyst. When mixing with electrophiles (e.g., alkyl halides), expect a delayed exotherm. Add reagents dropwise at 0°C.
Phase C: Visualizing the Safety Logic
Figure 1: Hazard-Barrier Analysis. Each hazard pathway requires a specific engineering or PPE control to neutralize the risk.
Emergency Response & Disposal
Spill Management
Do not use water initially. Water spreads the corrosive base and generates heat.
Evacuate: Clear the immediate area.
Isolate: Don full PPE (including face shield).
Neutralize: Cover the spill with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate). Wait for the reaction (fizzing) to cease.
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible).
Waste Disposal Workflow
Segregation: Isolate waste in a container marked "Corrosive - Basic - Organic".
Incompatibility:NEVER mix with heavy metal waste (Silver/Copper) or strong oxidizers.
Labeling: Explicitly list "Propargyl functionality" on the waste tag to alert EHS of the explosion risk if the waste is consolidated with metals.
Figure 2: Spill Response Decision Tree. Note the emphasis on non-metallic tools during cleanup.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1297316, 2-(Prop-2-yn-1-yl)-1H-imidazole. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2023). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.